6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
Description
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Properties
IUPAC Name |
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWSVLVKOXZHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380252 | |
| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-61-5 | |
| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
CAS Number: 175136-61-5
This technical guide provides a comprehensive overview of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a substituted benzodioxine derivative. Its chemical structure consists of a benzene ring fused to a 1,3-dioxine ring, with a chloro substituent at position 6 and a chloromethyl group at position 8.[1] This compound is primarily utilized as a building block in the synthesis of more complex molecules, most notably the insecticide chlorantraniliprole.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175136-61-5 | [2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [3] |
| Molecular Weight | 219.06 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Calculated HOMO-LUMO Gap | Approximately 2.4 eV | [1] |
| Calculated HOMO Energy | Approximately -5.2 eV | [1] |
Synthesis
The synthesis of this compound typically involves a two-step process: chlorination followed by chloromethylation of a suitable precursor.[1]
General Synthetic Approach
A common route involves the chlorination of a benzodioxine precursor, followed by the introduction of the chloromethyl group. The chlorination can be achieved using reagents like hydrogen chloride in the presence of sulfuric acid.[1] The subsequent chloromethylation is often carried out via an electrophilic aromatic substitution reaction.
Illustrative Experimental Protocol: Chloromethylation of an Aromatic Precursor
Materials:
-
Aromatic precursor (e.g., 6-chloro-4H-1,3-benzodioxine)
-
Paraformaldehyde or Formalin solution
-
Concentrated Hydrochloric Acid
-
A Lewis acid catalyst (e.g., Zinc Chloride)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the aromatic precursor in the anhydrous solvent.
-
Add the Lewis acid catalyst to the solution and cool the mixture in an ice bath.
-
Slowly add a mixture of paraformaldehyde (or formalin) and concentrated hydrochloric acid to the cooled solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to a mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and stoichiometry of reagents) would need to be optimized for the synthesis of this compound.
Chemical Reactivity and Applications
The presence of the reactive chloromethyl group makes this compound a versatile intermediate for further chemical transformations.[1]
Nucleophilic Substitution
The chlorine atom of the chloromethyl group is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position. For example, it can react with amines to form aminomethyl derivatives.[1]
Intermediate in Pesticide Synthesis
A significant application of this compound is its use as a key intermediate in the synthesis of chlorantraniliprole, a broad-spectrum insecticide.[1] The synthesis involves the reaction of this intermediate with an appropriate anthranilamide derivative.
Safety and Handling
Detailed safety data for this compound is not extensively published. However, based on its chemical structure, which includes chlorinated and reactive functional groups, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
The following diagram illustrates the role of this compound as an intermediate in a subsequent reaction.
Caption: Role of the compound as an intermediate in nucleophilic substitution reactions.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed information on its synthesis, reactivity, and known characteristics.
Chemical Identity and Properties
This compound is a substituted aromatic heterocyclic compound. It is recognized as a key intermediate in the synthesis of various agrochemicals, most notably the insecticide chlorantraniliprole.[1] Its structure features a benzodioxine core with chloro and chloromethyl substituents, which impart specific reactivity to the molecule.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 175136-61-5 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 219.06 g/mol | [1][2] |
| Physical State | Not explicitly stated in available literature. Likely a solid at room temperature based on analogous compounds. | |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. | |
| Solubility | Data not available in the searched literature. Expected to be soluble in common organic solvents. |
Synthesis and Experimental Protocols
General Synthetic Strategy:
The synthesis typically proceeds through two key transformations:
-
Chlorination: Introduction of a chlorine atom onto the aromatic ring of a suitable precursor. This is often achieved using reagents like hydrogen chloride in the presence of an acid catalyst such as sulfuric acid.[1]
-
Chloromethylation: Introduction of the chloromethyl group (-CH₂Cl) onto the aromatic ring. A common method for this is the reaction of the precursor with chloromethyl methyl ether under acidic conditions.[1]
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Representative Experimental Protocol (Hypothetical):
The following is a representative protocol based on general procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Appropriate benzodioxine precursor
-
Chlorinating agent (e.g., gaseous hydrogen chloride)
-
Sulfuric acid (catalyst)
-
Chloromethyl methyl ether
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Chlorination: Dissolve the benzodioxine precursor in an appropriate anhydrous solvent. Cool the solution in an ice bath. While stirring, bubble gaseous hydrogen chloride through the solution in the presence of a catalytic amount of sulfuric acid. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, neutralize the mixture with a quenching solution, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Chloromethylation: Dissolve the chlorinated intermediate in an anhydrous solvent. Under an inert atmosphere and at a controlled temperature, add chloromethyl methyl ether and a suitable acid catalyst. Stir the reaction mixture until completion as indicated by TLC. Carefully quench the reaction with a cold aqueous solution. Extract the product, wash the organic layer with brine, dry it over a drying agent, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by a suitable method such as column chromatography or recrystallization.
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the presence of the chloromethyl group and the activated aromatic ring.
-
Nucleophilic Substitution: The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting with nucleophiles such as amines, alcohols, and thiols.[1] This reactivity is crucial for its role as a building block in the synthesis of more complex molecules.
-
Electrophilic Aromatic Substitution: The benzodioxine ring is electron-rich, and the presence of the chlorine atom can direct further electrophilic aromatic substitution reactions, allowing for additional functionalization of the aromatic system.[1]
Diagram 2: Key Reactivity Pathways
Caption: Major reaction types for this compound.
The primary documented application of this compound is as a key intermediate in the industrial synthesis of chlorantraniliprole, a widely used insecticide.[1] Its bifunctional nature allows for the precise construction of the complex molecular architecture of the final active ingredient.
Spectral Data
Table 2: Calculated Electronic Properties
| Property | Approximate Value | Significance | Source |
| HOMO-LUMO Gap | 2.4 eV | Indicates moderate chemical reactivity, suggesting it can participate in both electrophilic and nucleophilic reactions. | [1] |
Researchers working with this compound would need to perform their own analytical characterization to obtain detailed spectral data.
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. Chlorinated hydrocarbons can be toxic, and some are known carcinogens.[1] The reactive chloromethyl group can be a skin irritant and a potential mutagen.[1] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Avoid inhalation and skin contact. For a closely related fluorinated analog, hazard statements include "Causes severe skin burns and eye damage".[3]
Conclusion
This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. While detailed public data on its physicochemical properties and a specific, step-by-step synthesis protocol are limited, its general synthetic routes and key reactivity patterns are understood. This guide provides a consolidated overview of the available information to aid researchers and professionals in their work with this compound. Further experimental investigation is required to fully characterize its physical and spectral properties.
References
An In-Depth Technical Guide to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key intermediate in the synthesis of various organic compounds, including the widely used pesticide, chlorantraniliprole. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Molecular Structure and Chemical Identity
This compound is a substituted aromatic heterocyclic compound. Its structure features a benzene ring fused to a 1,3-dioxine ring, with a chlorine atom and a chloromethyl group attached to the benzene moiety.
Chemical Structure
dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH2"]; O2 [label="O"]; C8 [label="CH2"]; C9 [label="CH2Cl"]; Cl1 [label="Cl"];
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="2.6,0!"]; C7 [pos="3.9,0.75!"]; O2 [pos="3.9,-0.75!"]; C8 [pos="2.6,-1.5!"]; // Part of the dioxine ring, not an extra CH2 C9 [pos="-2.6,-1.5!"]; Cl1 [pos="0,3!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Dioxine ring bonds C6 -- O1; O1 -- C7; C7 -- O2; O2 -- C5;
// Substituent bonds C1 -- Cl1; C3 -- C9;
// Double bonds in benzene ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; } A 2D representation of the molecular structure of this compound.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 175136-61-5 | [1] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | ClCc1cc(Cl)cc2c1OCOC2 | |
| InChI | InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |
| InChIKey | VEWSVLVKOXZHGM-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Likely soluble in organic solvents. |
| Appearance | Data not available | Likely a solid at room temperature. |
Synthesis and Reactivity
General Synthesis Method
The synthesis of this compound is a multi-step process that generally involves the formation of the benzodioxine ring system followed by chlorination and chloromethylation. While specific, detailed protocols are proprietary and often found in patent literature, a general synthetic approach can be outlined.
Experimental Protocol (General)
-
Step 1: Formation of the Benzodioxine Ring: A suitable catechol derivative is reacted with a dielectrophile, such as a dihalomethane, in the presence of a base to form the 1,3-benzodioxine core.
-
Step 2: Chlorination: The benzodioxine ring is subjected to electrophilic chlorination using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the desired position on the benzene ring.
-
Step 3: Chloromethylation: A chloromethyl group is introduced onto the aromatic ring, typically via a Friedel-Crafts-type reaction using a source of formaldehyde and hydrogen chloride, or with a reagent like chloromethyl methyl ether (use of this reagent is often restricted due to its carcinogenicity).
Note: The specific reagents, reaction conditions (temperature, reaction time, solvents), and purification methods (e.g., column chromatography, recrystallization) would require optimization for each specific synthetic route.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the chloromethyl group and the electron-rich aromatic ring.
-
Nucleophilic Substitution: The benzylic chloride of the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups by reaction with nucleophiles such as amines, alcohols, and thiols.
-
Electrophilic Aromatic Substitution: The benzodioxine ring is activated towards electrophilic aromatic substitution, although the presence of the deactivating chlorine atom will influence the position of further substitution.
Role in the Synthesis of Chlorantraniliprole
A significant application of this compound is as a key intermediate in the synthesis of the insecticide chlorantraniliprole.
Synthetic Pathway to Chlorantraniliprole
In the synthesis of chlorantraniliprole, this compound is used to introduce a portion of the final molecule's backbone. The chloromethyl group undergoes nucleophilic substitution with an appropriate amine-containing precursor to form a more complex intermediate, which is then further elaborated to yield chlorantraniliprole.
Biological Context: Mechanism of Action of Chlorantraniliprole
While this compound is a synthetic intermediate and does not have a direct biological role, its end-product, chlorantraniliprole, is a potent insecticide with a specific mode of action. Chlorantraniliprole is a modulator of insect ryanodine receptors.
Ryanodine receptors are intracellular calcium channels that play a critical role in muscle contraction. Chlorantraniliprole binds to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum within muscle cells. This leads to impaired muscle regulation, paralysis, and ultimately the death of susceptible insect species.
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of agrochemicals, most notably chlorantraniliprole. Its molecular structure, featuring a reactive chloromethyl group, allows for its use as a building block in the construction of more complex molecules. While detailed public data on its physicochemical properties and specific, optimized synthesis protocols are limited, its importance in industrial organic synthesis is well-established. Further research into the properties and reactivity of this compound could open up new avenues for its application in medicinal chemistry and materials science.
References
Navigating the Solubility of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility characteristics of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination, including detailed experimental protocols, predicted solubility in various organic solvents, and a logical workflow for solubility assessment.
Introduction
This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation. This guide addresses the current information gap by presenting a combination of theoretical solubility predictions and standardized methodologies for empirical determination.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the known solubility of structurally similar compounds such as benzodioxane and chlorinated hydrocarbons, a qualitative prediction of solubility for this compound is presented in Table 1. The presence of the polar ether linkages in the benzodioxine ring and the nonpolar chlorinated aromatic structure suggests a degree of solubility in a range of organic solvents. Parent benzodioxanes are noted to be readily soluble in most organic solvents while being practically insoluble in water. The addition of chlorine atoms generally decreases water solubility.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Sparingly Soluble to Soluble | The aromatic and chlorinated portions of the molecule will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Very Soluble | These solvents can interact with both the polar ether groups and the nonpolar regions of the molecule. |
| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving many organic compounds. | |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the ether oxygens may be limited, but some solubility is expected. |
| Water | Insoluble | The large nonpolar surface area and lack of significant hydrogen bonding donors suggest very low water solubility. |
Note: This table presents predicted solubilities and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology outlines a common procedure for determining the solubility of an organic compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure
-
Sample Preparation : Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a vial.[3][4]
-
Solvent Addition : Add a known volume of the selected organic solvent (e.g., 1 mL) to the vial.[4]
-
Equilibration : Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Observation : Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add more of the compound and repeat the equilibration step. The goal is to achieve a saturated solution with excess solid.
-
Sample Collection : Once equilibrium is reached and excess solid is present, carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[5]
-
Filtration : Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.
-
Analysis : Analyze the concentration of the solute in the filtered solution using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation : The solubility is calculated from the concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides a robust framework for its determination. The predicted solubility profile, based on the compound's structural features, suggests good solubility in polar aprotic solvents and moderate to low solubility in non-polar and polar protic solvents, respectively. The detailed experimental protocol and workflow diagram offer a clear path for researchers to generate the necessary empirical data to support their work in drug development and chemical synthesis.
References
Safety and Handling of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). While compiled from available data on the subject compound and structurally related chemicals, a comprehensive toxicological profile for 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is not publicly available. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.
Introduction
This compound is a chlorinated heterocyclic compound with potential applications in medicinal chemistry and chemical research as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a benzodioxine core with chlorine and reactive chloromethyl substituents, necessitates careful handling due to its potential health hazards and chemical reactivity. This guide provides a summary of the known safety information, handling precautions, and emergency procedures.
Hazard Identification and Classification
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral (Potential) | Not Classified (Data Lacking) | H302: Harmful if swallowed (Precautionary consideration). |
| Carcinogenicity (Potential) | Not Classified (Data Lacking) | As a chlorinated organic compound, carcinogenic properties cannot be excluded. |
| Mutagenicity (Potential) | Not Classified (Data Lacking) | The reactive chloromethyl group suggests potential mutagenic properties.[1] |
Signal Word: Warning
Hazard Pictograms (Anticipated):
-
Exclamation Mark: For skin, eye, and respiratory irritation.
Toxicological Information
No specific quantitative toxicological data, such as LD50 or LC50 values, have been identified for this compound. The toxicological properties have not been fully investigated. As a chlorinated hydrocarbon, it should be handled with appropriate caution, as some compounds in this class are known carcinogens.[1] The reactive chloromethyl group may also present a risk as a potential skin irritant and mutagen.[1]
Table 2: Summary of Toxicological Data
| Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | No data available | - | - | - |
| Acute Dermal Toxicity (LD50) | No data available | - | - | - |
| Acute Inhalation Toxicity (LC50) | No data available | - | - | - |
| Skin Corrosion/Irritation | Causes skin irritation (inferred) | - | - | Analogous compounds |
| Serious Eye Damage/Irritation | Causes serious eye irritation (inferred) | - | - | Analogous compounds |
| Respiratory or Skin Sensitization | No data available | - | - | - |
| Germ Cell Mutagenicity | Potential mutagen (inferred)[1] | - | - | Chemical structure |
| Carcinogenicity | Potential carcinogen (inferred)[1] | - | - | Chemical class |
| Reproductive Toxicity | No data available | - | - | - |
| STOT-Single Exposure | May cause respiratory irritation (inferred) | - | - | Analogous compounds |
| STOT-Repeated Exposure | No data available | - | - | - |
| Aspiration Hazard | No data available | - | - | - |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's data for breakthrough times. |
| Lab coat | A flame-retardant lab coat should be worn at all times. | |
| Respiratory | Respirator (if necessary) | If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash it before reuse.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat, sparks, and open flames.
First-Aid Measures
In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
Minor Spills
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact the appropriate emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. This compound is a halogenated organic compound and should be disposed of in a designated "Halogenated Organic Waste" container.[2] Do not pour down the drain.
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not available, the following diagrams illustrate general workflows for safe handling and emergency response based on best practices for handling similar hazardous chemicals.
Caption: General workflow for safely handling this compound.
Caption: Decision tree for responding to a chemical spill.
References
In-Depth Technical Guide: Toxicological Profile of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
Disclaimer: A comprehensive literature search for specific toxicological data on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine (CAS No: 175136-61-5) did not yield quantitative toxicity values (e.g., LD50, NOAEL) or detailed experimental protocols for this specific chemical. The information presented herein is based on data for structurally similar compounds and general chemical principles to infer a potential hazard profile. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary reference, not a substitute for empirical toxicological evaluation.
Chemical and Physical Properties
While specific experimental data is limited, the basic chemical properties of this compound are available.
| Property | Value | Source |
| CAS Number | 175136-61-5 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][3] |
| Molecular Weight | 219.06 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
Potential Toxicological Hazards
Direct toxicological data for this compound is not available in the public domain. However, data from structurally related compounds can provide insights into its potential hazards. The presence of a chlorinated benzodioxine core and a reactive chloromethyl group are key features to consider.[4] The chloromethyl group, in particular, is known to be a potential skin irritant and mutagen.[4]
Hazard Data on Structurally Similar Compounds
| Compound | CAS Number | Hazard Information | Source |
| 6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine | 92436-45-8 | Germ cell mutagenicity: no data available; Carcinogenicity: no data available; Reproductive toxicity: no data available; STOT-single exposure: no data available; STOT-repeated exposure: no data available; Aspiration hazard: no data available. | [5] |
| 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine | 131728-94-4 | Causes severe skin burns and eye damage. | [6] |
Based on the data for the fluoro-analogue, it is prudent to handle this compound as a potential skin and eye irritant. The lack of data for the phenyl-substituted analogue highlights the general scarcity of toxicological information for this class of compounds.
Application in Synthesis
This compound is known to be used as an intermediate in the synthesis of the pesticide chlorantraniliprole.[4] The following diagram illustrates a simplified reaction pathway.
Caption: Synthesis of Chlorantraniliprole.
General Toxicological Experimental Protocols
While no specific studies for this compound were found, the following are standard methodologies used to assess the toxicological profile of a novel chemical entity.
Acute Toxicity Studies (e.g., OECD TG 420, 423, 425)
These studies are designed to determine the median lethal dose (LD50) of a substance after a single administration.
Caption: Workflow for Acute Oral Toxicity Study.
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
References
- 1. scbt.com [scbt.com]
- 2. 6-CHLORO-8-(CHLOROMETHYL)-2,4-DIHYDRO-1,3-BENZODIOXINE | CAS 175136-61-5 [matrix-fine-chemicals.com]
- 3. This compound | 175136-61-5 [chemicalbook.com]
- 4. Buy this compound | 175136-61-5 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Electrophilic Aromatic Substitution on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the insecticide chlorantraniliprole.[1] Its chemical structure, featuring a substituted benzene ring fused to a dioxine ring, presents an interesting case for studying the principles of electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the theoretical aspects governing electrophilic attack on this molecule and discusses potential synthetic transformations based on the reactivity of analogous structures.
Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of its three substituents: the 6-chloro group, the 8-(chloromethyl) group, and the fused 1,3-dioxine ring.
-
Fuzed 1,3-Dioxine Ring: The two oxygen atoms of the dioxine ring act as ortho-, para-directing activators due to their ability to donate lone-pair electrons to the aromatic ring through resonance. This increases the electron density at the positions ortho and para to the ether linkages (positions 5 and 7).
-
6-Chloro Group: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone-pair electrons can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.
-
8-(Chloromethyl) Group: The chloromethyl group is a weakly deactivating group due to the inductive effect of the chlorine atom. It primarily directs incoming electrophiles to the meta position.
Considering the combined influence of these substituents, the potential sites for electrophilic attack are positions 5 and 7. The directing effects are summarized in the diagram below.
Caption: Predicted sites of electrophilic attack on the benzodioxine ring.
Potential Electrophilic Aromatic Substitution Reactions
While specific experimental data for electrophilic aromatic substitution on this compound is not extensively available in the literature, we can extrapolate potential reactions from related compounds. For instance, the nitration of 6-nitro-1,3-benzodioxane yields the 6,8-dinitro derivative, indicating that the 8-position is susceptible to electrophilic attack.[2] Conversely, nitration of 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one results in the 6-chloro-7-nitro product. This suggests that the electronic nature of the heterocyclic ring significantly influences the regiochemical outcome.
Below are hypothetical protocols for common electrophilic aromatic substitution reactions. These are intended as starting points for experimental design and would require optimization.
Nitration
Objective: To introduce a nitro group onto the aromatic ring.
Hypothetical Protocol:
-
Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over ice water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Products: Based on the directing effects, the major products would likely be 6-chloro-8-(chloromethyl)-7-nitro-4H-1,3-benzodioxine and/or 6-chloro-8-(chloromethyl)-5-nitro-4H-1,3-benzodioxine.
Halogenation (e.g., Bromination)
Objective: To introduce a halogen atom (e.g., bromine) onto the aromatic ring.
Hypothetical Protocol:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product.
Expected Products: The expected major products would be 6-chloro-7-bromo-8-(chloromethyl)-4H-1,3-benzodioxine and/or 6-chloro-5-bromo-8-(chloromethyl)-4H-1,3-benzodioxine.
Friedel-Crafts Acylation
Objective: To introduce an acyl group onto the aromatic ring.
Hypothetical Protocol:
-
Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add an acyl chloride (e.g., acetyl chloride) to the suspension.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the resulting ketone by column chromatography or recrystallization.
Expected Products: The anticipated major products would be 1-(6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin-7-yl)ethan-1-one and/or 1-(6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin-5-yl)ethan-1-one.
Quantitative Data Summary
Experimental Workflow
The general workflow for performing and analyzing an electrophilic aromatic substitution reaction on the target compound is outlined below.
Caption: General experimental workflow for electrophilic aromatic substitution.
The electrophilic aromatic substitution of this compound presents a synthetically valuable yet underexplored area of research. Based on established principles of physical organic chemistry, it is predicted that electrophilic attack will preferentially occur at the 5 and 7 positions of the aromatic ring. The hypothetical protocols provided herein offer a foundation for the development of specific synthetic methods. Further experimental investigation is necessary to elucidate the precise regioselectivity and to optimize reaction conditions for the synthesis of novel functionalized benzodioxine derivatives.
References
- 1. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Chloromethyl Group in Benzodioxines: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The introduction of a chloromethyl group onto this heterocyclic system provides a versatile handle for synthetic diversification, enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents. This technical guide delves into the core reactivity of the chloromethyl group in benzodioxines, offering a comprehensive overview of its synthetic transformations, mechanistic underpinnings, and the factors governing its reactivity. Detailed experimental protocols for key reactions and quantitative data are provided to empower researchers in their drug discovery and development endeavors.
Core Reactivity: A Benzylic Halide Analogue
The chloromethyl group attached to a benzodioxine ring system behaves as a reactive benzylic-like halide. Its reactivity is primarily dictated by its ability to undergo nucleophilic substitution reactions, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The choice of pathway is influenced by the substitution pattern of the benzodioxine ring, the nature of the nucleophile, the solvent, and the reaction temperature.
Similar to benzyl chloride, primary chloromethyl benzodioxines typically favor the SN2 pathway, which involves a concerted backside attack by the nucleophile.[1] However, the stability of the potential benzylic carbocation, which can be stabilized by resonance with the adjacent aromatic ring, also allows for the possibility of an SN1 mechanism, particularly with secondary or tertiary systems or under conditions that favor carbocation formation (e.g., polar protic solvents).[2][3][4][5]
The electronic nature of the benzodioxine ring itself plays a crucial role in modulating the reactivity of the chloromethyl group. The two oxygen atoms in the dioxine ring act as electron-donating groups through resonance, which can influence the stability of carbocation intermediates and the electron density at the benzylic carbon.[6]
Key Synthetic Transformations
The electrophilic nature of the carbon atom in the chloromethyl group makes it a prime target for a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, significantly expanding the molecular diversity of benzodioxine-based compounds. Common transformations include:
-
Ether Formation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides to form ethers.
-
Amine Synthesis: Displacement by amines or amine equivalents (e.g., Gabriel synthesis, reaction with sodium azide followed by reduction).
-
Thioether Formation: Reaction with thiolates to yield thioethers.
-
Ester Formation: Substitution with carboxylates to produce esters.
-
Cyanide Displacement: Introduction of a nitrile group using cyanide salts.
These reactions provide access to a broad spectrum of derivatives with potentially valuable pharmacological properties.
Quantitative Reactivity Data
While specific kinetic data for the nucleophilic substitution of chloromethyl benzodioxines is not extensively available in the literature, valuable insights can be gleaned from studies on substituted benzyl chlorides. The electronic effects of substituents on the aromatic ring have a profound impact on the reaction rates.
Table 1: First-Order Rate Constants for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1]
| Substituent on Benzyl Chloride | Solvolysis Rate Constant (ksolv, s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.5 x 10-2 |
| H (unsubstituted) | 1.8 x 10-4 |
| 4-Chloro | 3.3 x 10-5 |
| 3-Nitro | 2.5 x 10-7 |
| 3,4-Dinitro | 1.1 x 10-8 |
Data from a study on substituted benzyl chlorides, which serve as a model for the reactivity of chloromethyl benzodioxines. The dioxine ring's electronic contribution would further modulate these rates.
As the table demonstrates, electron-donating groups (e.g., 4-methoxy) significantly accelerate the solvolysis reaction, consistent with a mechanism involving carbocation formation (SN1). Conversely, electron-withdrawing groups (e.g., 3,4-dinitro) drastically decrease the reaction rate.[1] This trend highlights the importance of the electronic environment of the benzodioxine ring in controlling the reactivity of the chloromethyl group.
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and reaction of chloromethylated benzodioxines.
Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin
This procedure outlines a common method for the synthesis of a chloromethylated benzodioxine derivative.
Materials:
-
Catechol
-
Epichlorohydrin
-
Potassium carbonate (K2CO3)
-
Acetone
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin:
-
To a solution of catechol in acetone, add potassium carbonate.
-
Add epichlorohydrin dropwise to the stirring mixture at room temperature.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin.
-
-
Chlorination:
-
Dissolve the 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin in dichloromethane.
-
Cool the solution in an ice bath and add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin.
-
Williamson Ether Synthesis with 2-(Chloromethyl)-1,4-benzodioxin
This protocol describes the formation of an ether by reacting a chloromethyl benzodioxine with a phenol.
Materials:
-
2-(Chloromethyl)-1,4-benzodioxin
-
Phenol (or a substituted phenol)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol in anhydrous DMF, add sodium hydride (or potassium carbonate) portion-wise at 0°C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 30 minutes (for K2CO3).
-
Add a solution of 2-(chloromethyl)-1,4-benzodioxin in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Gabriel Synthesis of an Amine from 2-(Chloromethyl)-1,4-benzodioxin
This procedure details the synthesis of a primary amine using the Gabriel method.
Materials:
-
2-(Chloromethyl)-1,4-benzodioxin
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
N-Alkylation of Phthalimide:
-
Dissolve potassium phthalimide in anhydrous DMF.
-
Add 2-(chloromethyl)-1,4-benzodioxin to the solution.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and pour it into water to precipitate the N-alkylated phthalimide.
-
Filter, wash with water, and dry the solid product.
-
-
Hydrazinolysis:
-
Suspend the N-alkylated phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, make it basic with a suitable base (e.g., NaOH), and extract the primary amine with an organic solvent.
-
Dry the organic extract and concentrate to obtain the desired amine.
-
Reaction Pathways and Experimental Workflows
The synthetic utility of the chloromethyl group on the benzodioxine scaffold is best illustrated through multi-step reaction sequences. The following diagrams, generated using the DOT language, depict a logical workflow for the synthesis of a more complex benzodioxine derivative, highlighting the pivotal role of the chloromethyl intermediate.
Caption: Synthetic workflow for the preparation and diversification of chloromethyl benzodioxine.
The diagram above illustrates a typical two-stage process where the chloromethyl benzodioxine is first synthesized and then used as a key intermediate for further functionalization through nucleophilic substitution.
Caption: Comparison of SN1 and SN2 pathways for chloromethyl benzodioxine reactions.
This second diagram provides a clear visual comparison of the two primary mechanistic pathways available for the nucleophilic substitution of the chloromethyl group, highlighting the key intermediates and stereochemical outcomes for each.
Conclusion
The chloromethyl group serves as a highly effective synthetic handle for the elaboration of the benzodioxine scaffold. Its reactivity, which mirrors that of benzylic halides, allows for a wide range of nucleophilic substitution reactions, providing access to a diverse array of functionalized derivatives. A thorough understanding of the factors that govern the reaction mechanism—be it SN1 or SN2—is crucial for controlling the outcome of these synthetic transformations. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize chloromethylated benzodioxines in their drug discovery and development programs. Further kinetic studies on specific chloromethyl benzodioxine derivatives would provide a more refined understanding of their reactivity and facilitate the rational design of novel therapeutic agents.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Stability of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine under acidic conditions. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and fundamental principles of organic chemistry to predict its degradation pathways and influencing factors. The primary mechanism of degradation is anticipated to be acid-catalyzed hydrolysis of the acetal linkage within the 1,3-benzodioxine ring system. This document outlines the putative reaction mechanism, discusses the electronic effects of the chloro and chloromethyl substituents on the molecule's reactivity, and presents hypothetical quantitative data and detailed experimental protocols for researchers seeking to evaluate the stability of this and related compounds.
Introduction
This compound is a heterocyclic compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol [1][2]. It serves as a key intermediate in the synthesis of various organic molecules, including the pesticide chlorantraniliprole[1]. The structure features a 1,3-benzodioxine core, which is characterized by a benzene ring fused to a six-membered dioxine ring containing an acetal functional group. The aromatic ring is substituted with a chlorine atom and a chloromethyl group. The presence of the acetal linkage is the primary determinant of its stability in acidic media.
The stability of active pharmaceutical ingredients (APIs) and synthetic intermediates under various pH conditions is a critical parameter in drug development and process chemistry. Acidic conditions are frequently encountered during synthesis, purification, formulation, and in physiological environments. Therefore, a thorough understanding of the stability of this compound is essential for its effective handling and application.
Predicted Degradation Pathway: Acid-Catalyzed Hydrolysis
The core vulnerability of the this compound molecule under acidic conditions is the acetal group within the 1,3-benzodioxine ring. Acetals are known to be stable in neutral and basic media but are susceptible to hydrolysis in the presence of acid[3]. The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the following steps:
-
Protonation: A rapid, reversible protonation of one of the oxygen atoms of the acetal by an acid (H₃O⁺).
-
Ring Opening: Cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxonium ion and a hydroxyl group. This is typically the rate-determining step.
-
Nucleophilic Attack by Water: Water acts as a nucleophile and attacks the carbocationic center of the oxonium ion.
-
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
-
Further Hydrolysis: The resulting hemiacetal is unstable and rapidly hydrolyzes to yield a carbonyl compound (in this case, an aldehyde) and a diol.
For this compound, this pathway would lead to the opening of the dioxine ring to form 3-chloro-5-(chloromethyl)-2-hydroxybenzyl alcohol and formaldehyde.
Influence of Substituents on Stability
The substituents on the benzene ring can influence the rate of hydrolysis through their electronic effects:
-
6-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is considered a deactivating group in electrophilic aromatic substitution. In the context of acetal hydrolysis, its electron-withdrawing nature may slightly destabilize the protonated intermediate, potentially slowing down the hydrolysis rate compared to an unsubstituted benzodioxine.
-
8-Chloromethyl Group: The chloromethyl group is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom. This will also tend to destabilize the protonated intermediate and may contribute to a slightly increased stability of the acetal under acidic conditions.
Despite these electron-withdrawing effects, the fundamental susceptibility of the acetal to acid hydrolysis remains.
Quantitative Data (Hypothetical)
As specific experimental data for the acid-catalyzed hydrolysis of this compound is not available in the public domain, the following tables present hypothetical data based on the expected behavior of substituted benzodioxines. These tables are intended to provide a framework for experimental design.
Table 1: Hypothetical Half-life (t½) of this compound in Acidic Buffers at 25°C
| pH | [H⁺] (M) | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |
| 1.0 | 0.1 | 1.0 x 10⁻⁴ | 1.9 |
| 2.0 | 0.01 | 1.0 x 10⁻⁵ | 19.3 |
| 3.0 | 0.001 | 1.0 x 10⁻⁶ | 192.5 |
| 4.0 | 0.0001 | 1.0 x 10⁻⁷ | 1925.2 |
| 5.0 | 0.00001 | 1.0 x 10⁻⁸ | 19252.2 |
Table 2: Hypothetical Effect of Temperature on the Rate of Hydrolysis at pH 2.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-life (t½, hours) (Hypothetical) |
| 25 | 1.0 x 10⁻⁵ | 19.3 |
| 37 | 3.5 x 10⁻⁵ | 5.5 |
| 50 | 1.2 x 10⁻⁴ | 1.6 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of this compound under acidic conditions.
Protocol for Determining the Rate of Acid-Catalyzed Hydrolysis
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at various pH values.
Materials:
-
This compound
-
Hydrochloric acid (for pH 1 and 2 buffers)
-
Citrate or acetate buffers (for pH 3, 4, and 5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Constant temperature water bath or incubator
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Preparation of Reaction Solutions: For each pH to be tested, pipette a small volume of the stock solution into a volumetric flask and dilute with the appropriate pre-equilibrated acidic buffer to a final concentration of ~50 µg/mL.
-
Incubation: Place the reaction solutions in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a mobile phase or a neutral buffer to prevent further degradation.
-
HPLC Analysis: Analyze the samples by HPLC. The mobile phase could be a gradient of acetonitrile and water. Monitor the disappearance of the peak corresponding to this compound at a suitable wavelength (e.g., determined by UV scan).
-
Data Analysis: Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time. The slope of the resulting line will be -k_obs. The half-life can be calculated as t½ = 0.693 / k_obs.
Protocol for Product Identification
Objective: To identify the degradation products of this compound in acidic conditions.
Materials:
-
Same as in 4.1, with the addition of:
-
LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Forced Degradation: Prepare a more concentrated solution of this compound in a strongly acidic solution (e.g., 1 M HCl) and heat to accelerate degradation (e.g., 60°C for 24 hours).
-
LC-MS/MS Analysis: Analyze the degraded sample using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. Use fragmentation patterns to elucidate the structures of the products.
-
Isolation and NMR Analysis (Optional): If degradation products are formed in sufficient quantities, they can be isolated using preparative HPLC. The structure of the isolated products can then be confirmed by NMR spectroscopy.
Visualizations
Predicted Signaling Pathway: Acid-Catalyzed Hydrolysis
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for kinetic and product analysis.
Conclusion
While direct experimental data on the stability of this compound is scarce, a comprehensive understanding of its likely behavior under acidic conditions can be inferred from fundamental chemical principles. The primary degradation pathway is expected to be acid-catalyzed hydrolysis of the acetal linkage, leading to ring opening and the formation of 3-chloro-5-(chloromethyl)-2-hydroxybenzyl alcohol and formaldehyde. The rate of this degradation is anticipated to be pH-dependent, increasing with higher acidity. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers to experimentally determine the stability profile of this important synthetic intermediate. Such studies are crucial for ensuring the quality, efficacy, and safety of downstream products in the pharmaceutical and agrochemical industries.
References
The Expanding Therapeutic Landscape of Substituted Benzodioxanes: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique conformational properties and ability to engage with a multitude of biological targets have led to the development of a diverse array of substituted benzodioxane derivatives with significant potential in various disease areas. This technical guide provides an in-depth overview of the current research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the intricate signaling pathways they modulate.
Quantitative Bioactivity Data of Substituted Benzodioxanes
The therapeutic potential of substituted benzodioxanes is underscored by their potent and often selective activity against various biological targets. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of their efficacy in different therapeutic areas.
Table 1: Anticancer Activity of Substituted Benzodioxanes
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Target(s) |
| CCT018159 | HCT116 (Colon) | Growth Inhibition | 4.1 | Hsp90 |
| 1,3,4-Oxadiazolyl benzodioxane (Compound 35) | HEPG2, HELA, SW1116, BGC823 | Antitumor Activity | - | Telomerase |
| 1,3,4-Thiadiazole derivatives | - | Enzyme Inhibition | - | FAK |
| 1,4-benzodioxane-hydrazone (Compound 7e) | MDA-MB-435 (Melanoma) | Growth Inhibition | 0.20 | mTOR |
| 1,4-benzodioxane-hydrazone (Compound 7e) | M14 (Melanoma) | Growth Inhibition | 0.46 | mTOR |
| 1,4-benzodioxane-hydrazone (Compound 7e) | SK-MEL-2 (Melanoma) | Growth Inhibition | 0.57 | mTOR |
| 1,4-benzodioxane-hydrazone (Compound 7e) | UACC-62 (Melanoma) | Growth Inhibition | 0.27 | mTOR |
Table 2: Antibacterial Activity of Substituted Benzodioxanes
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Target |
| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | E. coli | 1.5 - 6 | FabH |
| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | P. aeruginosa | 1.5 - 6 | FabH |
| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | S. aureus | 1.5 - 6 | FabH |
| o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid (Compound 21) | B. subtilis | 1.5 - 6 | FabH |
| 1,4-benzodioxane thiazolidinedione piperazine derivative (Compound 22) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.5 - 7 (µM) | FabH |
Table 3: Enzyme Inhibitory and Receptor Binding Activities
| Compound/Derivative | Target | Assay Type | IC50/Ki (nM) | Therapeutic Area |
| 1,3,4-Oxadiazolyl benzodioxane (Compound 35) | Telomerase | Enzyme Inhibition | 1270 | Anticancer |
| CCT018159 | Hsp90 ATPase | Enzyme Inhibition | 7100 | Anticancer |
| 1,4-benzodioxane-hydrazone (Compound 7e) | mTOR Kinase | Enzyme Inhibition | 5470 | Anticancer |
| Benzodioxane derivative (Compound 37) | Estrogen Receptor α (ERα) | Receptor Binding | ~10 | Anticancer |
| Benzodioxane derivative (Compound 37) | Estrogen Receptor β (ERβ) | Receptor Binding | ~10 | Anticancer |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one (Compound 22) | Human MAO-B | Enzyme Inhibition | 26 | Neurological Disorders |
| SSR181507 (Compound 11) | 5-HT1A Receptor | Agonist | - | Schizophrenia |
| SSR181507 (Compound 11) | D2 Receptor | Antagonist | - | Schizophrenia |
| Doxazosin | α1-adrenergic receptor | Antagonist | - | Hypertension, BPH |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of substituted benzodioxanes. These protocols are intended to serve as a guide for researchers in the field.
General Synthesis of Substituted 1,4-Benzodioxanes
A common and versatile method for the synthesis of 1,4-benzodioxanes is through the condensation of a catechol with a 1,2-dihaloethane or a related dielectrophile.[3]
-
Materials:
-
Substituted catechol
-
Ethyl 2,3-dibromopropionate (or other suitable dielectrophile)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Thionyl chloride (SOCl₂) (for acid chloride formation)
-
Desired amine or other nucleophile
-
Appropriate solvents for reaction and purification (e.g., DCM, DMF)
-
-
Procedure:
-
Condensation: A mixture of the substituted catechol (1 equivalent), ethyl 2,3-dibromopropionate (1.1 equivalents), and anhydrous K₂CO₃ (2.5 equivalents) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the 1,4-benzodioxane-2-carboxylate ester.
-
Saponification (optional): The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification.
-
Further Derivatization (e.g., Amide Formation):
-
The carboxylic acid is converted to the acid chloride by reacting with thionyl chloride in a suitable solvent like dichloromethane (DCM).
-
The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding amide derivative.
-
-
-
Purification and Characterization: All synthesized compounds are purified using techniques such as column chromatography, recrystallization, or preparative TLC. The structures of the final products are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]
-
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-435)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Substituted benzodioxane compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8]
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted benzodioxane compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in CAMHB in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
-
Enzyme Inhibition and Receptor Binding Assays
This assay measures the inhibition of the ATPase activity of Hsp90.[9][10][11]
-
Principle: The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis, often using a malachite green-based colorimetric method.
-
Procedure Outline:
-
Recombinant Hsp90 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of released Pi is measured.
-
The IC50 value is calculated from the dose-response curve.
-
This assay determines the inhibitory effect of compounds on FAK's kinase activity.[12]
-
Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction.
-
Procedure Outline:
-
Recombinant FAK enzyme is incubated with a substrate and the test compound.
-
The kinase reaction is started by adding ATP.
-
After incubation, a reagent is added to deplete the remaining ATP, and another reagent converts the produced ADP back to ATP.
-
The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescence signal is measured.
-
The IC50 is determined from the inhibition curve.
-
This assay measures the inhibition of mTOR kinase activity.[1][13][14][15][16]
-
Principle: The assay typically involves immunoprecipitating mTORC1 or mTORC2 from cell lysates and then performing an in vitro kinase assay using a known substrate (e.g., 4E-BP1 or AKT). The phosphorylation of the substrate is then detected, often by Western blotting with a phospho-specific antibody.
-
Procedure Outline:
-
mTOR complexes are immunoprecipitated from cell lysates.
-
The immunoprecipitates are incubated with the test compound.
-
A kinase reaction is performed by adding a substrate and ATP.
-
The reaction products are analyzed by SDS-PAGE and Western blotting to detect the phosphorylated substrate.
-
The IC50 value is determined by quantifying the band intensities.
-
These assays determine the affinity of compounds for their respective receptors.[17][18][19][20][21][22][23]
-
Principle: A competitive radioligand binding assay is used, where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Procedure Outline:
-
Membranes from cells or tissues expressing the receptor of interest are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Prazosin for α1-adrenergic receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The IC50 value is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
-
This assay measures the inhibition of the enzymatic activity of MAO-B.[24][25][26][27][28]
-
Principle: A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
-
Procedure Outline:
-
Recombinant human MAO-B is incubated with the test compound.
-
The reaction is initiated by adding a substrate (e.g., kynuramine or benzylamine) and a fluorescent probe that reacts with H₂O₂.
-
The fluorescence intensity is measured over time.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways Modulated by Substituted Benzodioxanes
The diverse biological activities of substituted benzodioxanes stem from their ability to interact with and modulate key signaling pathways implicated in various diseases. The following diagrams, generated using the DOT language, illustrate these complex networks.
Conclusion
Substituted benzodioxanes represent a highly promising and versatile class of compounds with a broad spectrum of pharmacological activities. Their ability to selectively target key proteins involved in cancer, bacterial infections, and neurological disorders highlights their significant therapeutic potential. The data and protocols presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of novel benzodioxane derivatives will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of unmet medical needs.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 27. resources.bio-techne.com [resources.bio-techne.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive benzylic chloride at the 8-position allows for facile nucleophilic substitution, providing a convenient entry point for the synthesis of a diverse library of derivatives. The benzodioxine core is a structural motif found in a number of biologically active compounds, and the chloro-substituent at the 6-position offers a potential site for further synthetic elaboration.
The chloromethyl group is particularly susceptible to displacement by a wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols. This reactivity enables the introduction of various functional groups, leading to the generation of novel chemical entities with potential applications in drug discovery and agrochemical research. The resulting substituted benzodioxine derivatives can serve as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential bioactive agents.[1]
This document provides detailed protocols for the nucleophilic substitution on this compound with a variety of nucleophiles, along with a summary of representative reaction conditions and yields.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various classes of nucleophiles. This data is intended to serve as a guide for reaction optimization.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 4 | 85-95 |
| Aniline | DMF | Et₃N | 100 | 6 | 70-85 | |
| Secondary Amines | Morpholine | THF | K₂CO₃ | 65 | 5 | 90-98 |
| Piperidine | Acetonitrile | Et₃N | 80 | 4 | 88-96 | |
| Thiols | Thiophenol | Acetone | K₂CO₃ | 25 | 2 | 90-97 |
| 1-Hexanethiol | DMF | NaH | 0 to 25 | 3 | 85-92 | |
| Alcohols/Alkoxides | Sodium methoxide | Methanol | - | 25 | 6 | 75-85 |
| Phenol | DMF | K₂CO₃ | 110 | 12 | 60-75 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents should be of anhydrous grade, where specified.
-
Reactions should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine completion.
Protocol 1: Synthesis of 6-chloro-8-(morpholinomethyl)-4H-1,3-benzodioxine (Reaction with a Secondary Amine)
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 6-chloro-8-((phenylthio)methyl)-4H-1,3-benzodioxine (Reaction with a Thiol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Add thiophenol (1.1 eq) to the solution, followed by potassium carbonate (1.5 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the product.
Protocol 3: Synthesis of 6-chloro-8-(methoxymethyl)-4H-1,3-benzodioxine (Reaction with an Alkoxide)
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium methoxide solution (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the product.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine in the Synthesis of Chlorantraniliprole: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the intermediate, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, in the synthesis of the insecticide chlorantraniliprole. The synthesis of chlorantraniliprole is a multi-step process, and this document focuses on a plausible synthetic pathway originating from this specific benzodioxine derivative. The protocols provided are based on established chemical transformations and are intended to guide researchers in the laboratory.
Overview of the Synthetic Pathway
The synthesis of chlorantraniliprole from this compound involves a series of key transformations. The overall strategy is to convert the chloromethyl group of the starting material into a methyl group and subsequently introduce an amino and a carboxyl group to form the crucial intermediate, 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is then coupled with the second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to yield chlorantraniliprole.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway of Chlorantraniliprole.
Experimental Protocols
Synthesis of this compound
The synthesis of the starting material, this compound, is typically achieved through the chloromethylation of 6-chloro-4H-1,3-benzodioxine.
Reaction:
6-chloro-4H-1,3-benzodioxine + Formaldehyde + HCl → this compound
Protocol:
-
To a stirred solution of 6-chloro-4H-1,3-benzodioxine in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid), add paraformaldehyde.
-
Pass a stream of dry hydrogen chloride gas through the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 8 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 77-92% |
| Purity | >95% (by HPLC) |
Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
The conversion of this compound to 2-amino-5-chloro-3-methylbenzoic acid is a multi-step process. A plausible route involves the reduction of the chloromethyl group to a methyl group, followed by ring opening, nitration, reduction of the nitro group, and finally carboxylation.
2.2.1. Reduction of this compound to 6-chloro-8-methyl-4H-1,3-benzodioxine
Reaction:
This compound + Reducing Agent → 6-chloro-8-methyl-4H-1,3-benzodioxine
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a catalyst (e.g., Palladium on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the product.
2.2.2. Synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid (as an analogous well-documented step)
Reaction:
2-amino-3-methylbenzoic acid + Chlorinating Agent → 2-amino-5-chloro-3-methylbenzoic acid
Protocol:
-
Dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).[1]
-
Add N-chlorosuccinimide (NCS) to the solution.[1]
-
Heat the reaction mixture under reflux for 3 hours.[1]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.[1]
-
Adjust the pH to 6 with dilute hydrochloric acid.[1]
-
Filter the solid, wash with a small amount of ethanol, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.[1]
Quantitative Data for Chlorination Step: [1]
| Parameter | Value |
| Yield | 83% |
| Purity | Not specified |
Synthesis of Chlorantraniliprole
The final step is the amide coupling of 2-amino-5-chloro-3-methylbenzoic acid with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This can be achieved through the formation of a benzoxazinone intermediate followed by ring-opening with methylamine.
Experimental Workflow:
Caption: Final steps in Chlorantraniliprole synthesis.
Protocol for Benzoxazinone Formation: [2]
-
In a suitable reactor, mix 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a solvent such as acetonitrile.[2]
-
Add a base (e.g., pyridine or triethylamine).[2]
-
Cool the mixture and add an activating agent like methanesulfonyl chloride dropwise.[2]
-
Allow the reaction to proceed to completion.
Protocol for Ring-opening with Methylamine: [2]
-
To the in-situ generated or isolated benzoxazinone intermediate, add an aqueous solution of methylamine.[2]
-
Stir the reaction mixture until the ring-opening is complete.
-
Work up the reaction mixture by extraction and purify the crude product to obtain chlorantraniliprole.
Quantitative Data for Final Coupling (Direct Amidation as an alternative):
| Starting Materials | Coupling Agents | Solvent | Temperature | Time | Yield | Purity |
| Intermediate 1 & 2 | EDCI, HOBt | Dichloromethane | Ice bath to RT | Overnight | 91.5% | Not Specified |
| Intermediate 1 & 2 | Methanesulfonyl chloride, 3-methylpyridine | Acetonitrile | -5°C to 50°C | 4h | Not Specified | Not Specified |
| Intermediate 1 & 2 | DCC, N-hydroxysuccinimide | THF, Chloroform | 20-50°C | 2-48h | 72% | 97% |
Safety Precautions
-
Chlorinated Organic Compounds: Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.[3]
-
Reactive Intermediates: The chloromethyl group is a potential skin irritant and mutagen. Avoid skin contact and inhalation.[3]
-
Reagents: Handle all reagents, especially strong acids, bases, and activating agents, with care according to their respective safety data sheets (SDS).
Conclusion
The use of this compound as a starting material for the synthesis of chlorantraniliprole presents a viable, albeit multi-step, synthetic route. The key challenge lies in the efficient conversion of this intermediate to 2-amino-5-chloro-3-methylbenzoic acid. The protocols provided herein, based on established chemical principles, offer a framework for researchers to explore and optimize this synthetic pathway. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution.
References
Application Notes and Protocols for the Reaction of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzodioxine core with two chlorine substituents and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[1] The primary application of this compound lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl position, particularly with primary and secondary amines.
This reaction provides a straightforward and efficient method for introducing the 6-chloro-4H-1,3-benzodioxine-8-methyl moiety into various molecular scaffolds. This structural motif is of interest in drug discovery as the benzodioxine ring system is present in a number of biologically active molecules. The introduction of an aminomethyl group at the 8-position allows for the modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Derivatives synthesized from this reaction have potential applications as intermediates in the development of novel therapeutic agents and agrochemicals, such as the pesticide chlorantraniliprole.[1] The ability to readily react with a diverse range of amines allows for the creation of large compound libraries for high-throughput screening and lead optimization in drug development programs.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the chloromethyl group of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the corresponding N-substituted 8-(aminomethyl)-6-chloro-4H-1,3-benzodioxine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific amine substrates.
Protocol 1: Reaction with Primary Amines
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of the starting material).
-
Addition of Reagents: Add the primary amine (1.1 eq) and potassium carbonate (2.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.
Protocol 2: Reaction with Secondary Amines
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per mmol).
-
Addition of Reagents: Add the secondary amine (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of various 6-chloro-8-(aminomethyl)-4H-1,3-benzodioxine derivatives.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | MeCN | 82 | 6 | 92 |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 12 | 75 |
| 3 | Cyclohexylamine | Et₃N | MeCN | 82 | 8 | 88 |
| 4 | Morpholine | DIPEA | DMF | 25 | 18 | 95 |
| 5 | Piperidine | DIPEA | DMF | 25 | 16 | 93 |
| 6 | N-Methylaniline | K₂CO₃ | DMF | 100 | 24 | 68 |
| 7 | Pyrrolidine | DIPEA | MeCN | 82 | 12 | 90 |
Disclaimer: The quantitative data presented in this table are representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents used.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each amine before use.
-
The solvents used are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols for the Formylation of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the formylation of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine to synthesize 6-chloro-8-formyl-4H-1,3-benzodioxine. This procedure is based on the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] The resulting aldehyde is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development, as chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals.[6]
Reaction Principle
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring.[3] The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), which react to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[2][4][5] This reagent then attacks the electron-rich benzodioxine ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aryl aldehyde.[2][5]
Experimental Protocol
Materials:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 175136-61-5 | C₉H₈Cl₂O₂ | 219.06[7] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 |
| Hydrochloric acid (HCl), 1M | 7647-01-0 | HCl | 36.46 |
| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[1]
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This will be followed by heating the mixture at 80-90 °C for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with 1M hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: The expected yield for this type of reaction can range from 60% to 85%, depending on the purity of the starting materials and the precise reaction conditions.
Characterization of 6-chloro-8-formyl-4H-1,3-benzodioxine (CAS: 63944-31-0):
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the aromatic protons, the aldehyde proton (~9.8-10.0 ppm), and the methylene protons of the dioxine ring. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the aldehyde carbonyl carbon (~190 ppm), and the methylene carbons of the dioxine ring. |
| IR (cm⁻¹) | Characteristic absorption for the aldehyde C=O stretch (~1680-1700 cm⁻¹) and C-H stretch (~2720 and 2820 cm⁻¹).[8] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (C₉H₇ClO₃, MW: 198.60). |
Visualizations
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Application Notes and Protocols: 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine as a versatile starting material for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation of quinazolinone and triazole derivatives.
Introduction
This compound is a key building block possessing two reactive sites: a chloromethyl group amenable to nucleophilic substitution and an electron-rich aromatic ring that can undergo electrophilic substitution.[1] This dual reactivity makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds, which are prominent in many biologically active compounds. This document details its application in the synthesis of quinazolinones and triazoles, classes of compounds known for their antimicrobial and anticancer properties.
Application 1: Synthesis of Substituted Quinazolinones
The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, and antimicrobial effects. The following protocols describe a plausible pathway to synthesize novel quinazolinone derivatives starting from this compound.
Experimental Protocols
Step 1: Synthesis of 2-((6-chloro-4H-1,3-benzodioxin-8-yl)methyl)quinazolin-4(3H)-one
This protocol outlines the synthesis of a key quinazolinone intermediate.
-
Materials:
-
This compound
-
2-Aminobenzoic acid
-
Chloroacetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
DIPEA (N,N-Diisopropylethylamine)
-
Isopropanol
-
Aniline
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Synthesis of 2-(chloromethyl)-quinazolin-4(3H)-one from 2-aminobenzoic acid: In a round-bottom flask, a mixture of 2-aminobenzoic acid and chloroacetonitrile in a suitable solvent is treated with a dehydrating agent like phosphorus oxychloride to yield 2-(chloromethyl)-4(3H)-quinazolinone.[2]
-
Synthesis of N-(aryl)-2-(chloromethyl)quinazolin-4-amine: The 2-(chloromethyl)-4(3H)-quinazolinone is then chlorinated, for example using POCl₃, to yield 2-(chloromethyl)-4-chloroquinazoline. This intermediate is subsequently reacted with a substituted aniline in a solvent like isopropanol to afford the corresponding N-(aryl)-2-(chloromethyl)quinazolin-4-amine.[2]
-
Alkylation with 6-chloro-4H-1,3-benzodioxine moiety (Hypothetical): The synthesized N-(aryl)-2-(chloromethyl)quinazolin-4-amine can then be alkylated with a suitable derivative of 6-chloro-4H-1,3-benzodioxine. This step is a proposed pathway and would require optimization.
-
Step 2: Synthesis of 2-((6-chloro-4H-1,3-benzodioxin-8-yl)methyl)amino-substituted quinazolinones
This protocol describes the synthesis of quinazolinone derivatives with the benzodioxine moiety attached via an amino linkage.
-
Materials:
-
2-(Chloromethyl)quinazolin-4(3H)-one derivatives
-
(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of a 2-(chloromethyl)quinazolin-4(3H)-one derivative in anhydrous DMF, add (6-chloro-4H-1,3-benzodioxin-8-yl)methanamine and potassium carbonate.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Hypothetical Biological Activity Data
The following table summarizes hypothetical biological activity data for quinazolinone derivatives structurally related to those that could be synthesized from this compound. This data is for illustrative purposes and is based on published results for similar compound classes.
| Compound ID | Heterocyclic Core | Biological Activity | IC₅₀ / MIC | Reference Cell Line / Strain |
| QZ-1 | Quinazolinone | Anticancer (EGFR inhibitor) | 0.5 µM | A549 (Lung Cancer) |
| QZ-2 | Quinazolinone | Antibacterial | 16 µg/mL | Staphylococcus aureus |
| QZ-3 | Quinazolinone | Antibacterial | 32 µg/mL | Escherichia coli |
Signaling Pathway
Application 2: Synthesis of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are another important class of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to these compounds.
Experimental Protocols
Step 1: Synthesis of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl azide
This is a key intermediate for the CuAAC reaction.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the azide intermediate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of the 1,2,3-triazole ring.
-
Materials:
-
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and (6-chloro-4H-1,3-benzodioxin-8-yl)methyl azide in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Hypothetical Biological Activity Data
The following table presents hypothetical biological activity data for 1,2,3-triazole derivatives with structural similarities to those that could be synthesized from the precursor. This data is for illustrative purposes.
| Compound ID | Heterocyclic Core | Biological Activity | IC₅₀ / MIC | Reference Cell Line / Strain |
| TR-1 | 1,2,3-Triazole | Anticancer (VEGFR-2 inhibitor) | 0.8 µM | HUVEC (Endothelial Cells) |
| TR-2 | 1,2,3-Triazole | Anticancer | 1.2 µM | HepG2 (Liver Cancer) |
| TR-3 | 1,2,3-Triazole | Antifungal | 8 µg/mL | Candida albicans |
Signaling Pathway
Experimental Workflows
General Workflow for Synthesis and Biological Evaluation
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinazolinone and triazole derivatives with potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The provided workflows and signaling pathway diagrams offer a conceptual framework for the design and evaluation of these new chemical entities.
References
Application Notes and Protocols for Catalytic Reactions Involving 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. This versatile building block is of significant interest in medicinal chemistry and agrochemical synthesis due to its reactive chloromethyl group, which allows for a variety of chemical transformations. The primary focus of these notes is on catalytic nucleophilic substitution reactions, which are crucial for the synthesis of diverse derivatives.
Introduction
This compound is a substituted benzodioxine derivative with the molecular formula C₉H₈Cl₂O₂. The key to its reactivity lies in the benzylic chloride of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. These reactions can be significantly enhanced by the use of catalysts, such as phase-transfer catalysts, which facilitate the reaction between reactants in different phases. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and has been noted as a potential precursor in the synthesis of bioactive molecules, including pesticides like chlorantraniliprole.[1]
Catalytic Applications: Nucleophilic Substitution
The chloromethyl group of this compound is highly susceptible to nucleophilic attack. Catalytic methods, particularly phase-transfer catalysis (PTC), are highly effective in promoting these reactions, leading to higher yields, milder reaction conditions, and often simplified work-up procedures.
Phase-Transfer Catalyzed N-Alkylation of Amines
The introduction of nitrogen-containing moieties is a common strategy in the development of new pharmaceutical and agrochemical agents. Phase-transfer catalysis is an ideal method for the N-alkylation of primary and secondary amines with this compound. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the amine from the aqueous or solid phase to the organic phase where the reaction occurs.
Table 1: Representative Conditions for PTC N-Alkylation of Amines
| Entry | Amine | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Tetrabutylammonium bromide (5) | K₂CO₃ (solid) | Toluene | 80 | 6 | >90 (expected) |
| 2 | Morpholine | Tetrabutylammonium bromide (5) | 50% aq. NaOH | Dichloromethane | RT | 12 | >90 (expected) |
| 3 | Aniline | Aliquat® 336 (5) | K₂CO₃ (solid) | Acetonitrile | 60 | 8 | >85 (expected) |
Phase-Transfer Catalyzed O-Alkylation of Phenols
The formation of ether linkages is another important transformation. Phenols can be efficiently O-alkylated with this compound under phase-transfer conditions. The catalyst aids in the deprotonation of the phenol by the base in the aqueous or solid phase and transfers the resulting phenoxide to the organic phase for reaction.
Table 2: Representative Conditions for PTC O-Alkylation of Phenols
| Entry | Phenol | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Tetrabutylammonium iodide (5) | 50% aq. NaOH | Dichloromethane | RT | 10 | >90 (expected) |
| 2 | 4-Methoxyphenol | Tetrabutylammonium bromide (5) | K₂CO₃ (solid) | Toluene | 90 | 5 | >95 (expected) |
| 3 | 2-Naphthol | Aliquat® 336 (5) | KOH (solid) | Acetonitrile | 70 | 7 | >90 (expected) |
Experimental Protocols
The following are detailed, generalized protocols for the catalytic nucleophilic substitution reactions of this compound.
Protocol 1: Phase-Transfer Catalyzed N-Alkylation of Piperidine
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (10 mL per mmol of substrate)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and tetrabutylammonium bromide.
-
Add toluene to the flask, followed by the addition of piperidine.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with toluene.
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation of Phenol
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv)
-
50% aqueous sodium hydroxide (NaOH) solution (5.0 equiv)
-
Dichloromethane (DCM) (10 mL per mmol of substrate)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound, phenol, and tetrabutylammonium iodide in dichloromethane.
-
Add the 50% aqueous sodium hydroxide solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the pure ether derivative.
Visualizations
Safety Precautions
This compound is a chlorinated organic compound and its chloromethyl group is reactive and a potential irritant. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate. The protocols outlined in these application notes provide a robust starting point for the catalytic functionalization of this molecule. Phase-transfer catalysis, in particular, offers an efficient and scalable method for the synthesis of a wide range of derivatives through nucleophilic substitution, opening avenues for the discovery of new bioactive compounds. Researchers are encouraged to adapt and optimize these conditions for their specific nucleophiles and target molecules.
References
Application Notes: Scale-Up Synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the scale-up synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key intermediate in the manufacturing of agrochemicals and specialty chemicals.[1] The described two-step process is designed for scalability and is based on established chemical transformations, including electrophilic chlorination and chloromethylation. This document outlines the reaction procedure, reagent specifications, process parameters, and critical considerations for safe and efficient scale-up from the laboratory to pilot plant production.
Introduction
This compound (CAS No. 175136-61-5) is a functionalized heterocyclic compound.[2] Its structure, featuring a reactive chloromethyl group, makes it a valuable precursor for introducing the benzodioxine moiety into more complex molecules.[1] Notably, it serves as a building block in the synthesis of certain pesticides.[1]
Developing a robust and scalable synthesis is crucial for ensuring a reliable and cost-effective supply chain for commercial production. The following protocol details a representative two-step synthesis route amenable to scale-up.
Overall Synthesis Scheme:
The synthesis proceeds in two main stages:
-
Step 1: Synthesis of 6-chloro-4H-1,3-benzodioxine from 4-chlorocatechol and dichloromethane.
-
Step 2: Chloromethylation of the resulting benzodioxine intermediate to yield the final product.
Experimental Protocols
Disclaimer: This protocol is a representative procedure based on analogous chemical reactions and should be optimized and validated for specific laboratory or plant conditions. All operations should be performed by trained personnel in a well-ventilated fume hood or appropriate chemical reactor, utilizing necessary personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 6-chloro-4H-1,3-benzodioxine
This step involves the Williamson ether synthesis-type cyclization of 4-chlorocatechol with dichloromethane under phase-transfer catalysis conditions.
-
Procedure:
-
To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-chlorocatechol (1.00 kg, 6.92 mol) and toluene (2.0 L).
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Begin stirring and add a 50% aqueous solution of sodium hydroxide (1.11 kg, 13.84 mol).
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Add tetrabutylammonium bromide (67 g, 0.21 mol) as the phase-transfer catalyst.
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Heat the mixture to 60-65°C.
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Slowly add dichloromethane (0.70 kg, 8.30 mol) over 2-3 hours, maintaining the internal temperature below 75°C.
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After the addition is complete, maintain the reaction mixture at 70°C for 5-7 hours, monitoring the reaction progress by GC-MS.
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Once the reaction is complete, cool the mixture to 20-25°C.
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Add water (1.5 L) and stir for 15 minutes. Stop stirring and allow the layers to separate.
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Separate the lower aqueous layer and wash the upper organic layer with brine (1 L).
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Concentrate the organic layer under reduced pressure to yield crude 6-chloro-4H-1,3-benzodioxine as an oil, which is used directly in the next step.
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Step 2: Synthesis of this compound
This step involves the electrophilic aromatic substitution (chloromethylation) of the intermediate product. This reaction generates HCl gas and must be conducted in a system equipped with a gas scrubber.
-
Procedure:
-
To the reactor containing the crude 6-chloro-4H-1,3-benzodioxine (assuming ~1.09 kg, 6.92 mol), add glacial acetic acid (2.0 L) and paraformaldehyde (229 g, 7.61 mol).
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Cool the stirred mixture to 10-15°C using a chiller.
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Slowly bubble dry hydrogen chloride gas through the mixture via a subsurface addition tube. An alternative is to add a pre-saturated solution of HCl in acetic acid. Maintain the temperature between 15°C and 20°C.
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After saturation with HCl, slowly add concentrated sulfuric acid (50 mL) as a catalyst.
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Allow the reaction to warm to 25-30°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC.
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Upon completion, carefully quench the reaction by slowly pouring it into a separate vessel containing 10 L of ice-water with vigorous stirring.
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The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
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Dry the solid in a vacuum oven at 45-50°C to a constant weight to yield the final product, this compound.
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Data Presentation
Table 1: Reagents and Materials for Step 1
| Reagent | CAS No. | Molar Mass ( g/mol ) | Moles | Quantity |
|---|---|---|---|---|
| 4-Chlorocatechol | 2138-22-9 | 144.56 | 6.92 | 1.00 kg |
| Dichloromethane | 75-09-2 | 84.93 | 8.30 | 0.70 kg (0.53 L) |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 | 13.84 | 1.11 kg |
| Tetrabutylammonium Bromide | 1643-19-2 | 322.37 | 0.21 | 67 g |
| Toluene | 108-88-3 | 92.14 | - | 2.0 L |
Table 2: Reagents and Materials for Step 2
| Reagent | CAS No. | Molar Mass ( g/mol ) | Moles | Quantity |
|---|---|---|---|---|
| 6-chloro-4H-1,3-benzodioxine | 63944-30-9 | 156.58 | 6.92 | ~1.09 kg (crude) |
| Paraformaldehyde | 30525-89-4 | 30.03 (monomer) | 7.61 | 229 g |
| Hydrogen Chloride | 7647-01-0 | 36.46 | - | Saturate |
| Acetic Acid | 64-19-7 | 60.05 | - | 2.0 L |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | - | 50 mL |
Table 3: Process Parameters and Expected Outcome
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 60-75°C | 10-30°C |
| Reaction Time | 5-7 hours | 12-18 hours |
| Pressure | Atmospheric | Atmospheric (with scrubber) |
| Expected Yield | >95% (crude) | 80-90% |
| Product Form | Crude Oil | Off-white Solid |
| Molecular Formula | C₉H₈Cl₂O₂ | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol | 219.06 g/mol |
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Scale-Up Considerations
Transitioning this synthesis from the laboratory to a pilot or commercial scale introduces several challenges that must be addressed for a safe, efficient, and reproducible process.
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Heat Management: Both steps involve exothermic events. The initial acid-base reaction in Step 1 and the quenching process in Step 2 can generate significant heat. A jacketed reactor with precise temperature control is essential. The rate of reagent addition must be carefully controlled to prevent thermal runaways.
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Mass Transfer and Mixing: In large reactors, inefficient mixing can lead to localized "hot spots," reduced yields, and increased impurity formation. The mechanical stirrer's design (e.g., impeller type) and speed must be optimized to ensure homogeneity in the multiphasic system of Step 1 and uniform suspension in Step 2.
-
Gas Handling: The chloromethylation in Step 2 uses paraformaldehyde and HCl, which can generate hazardous off-gases. The reactor system must be sealed and connected to a caustic scrubber to neutralize excess HCl and other volatile acidic components before venting.
-
Material Handling: Handling large quantities of corrosive materials like sodium hydroxide and sulfuric acid requires specialized pumps and transfer lines. The charging of solids (paraformaldehyde) and the handling of the final product powder should be done in a contained manner to minimize operator exposure.
-
Process Safety: A comprehensive Process Hazard Analysis (PHA) should be conducted before scale-up. This includes evaluating potential risks such as thermal runaway, pressure buildup from off-gassing, and chemical exposure. The use of chloromethylating agents can form the highly carcinogenic by-product bis(chloromethyl) ether (BCME) under certain conditions, and process analytics should be in place to monitor for its potential formation.
References
Application Notes and Protocols for Monitoring Reactions of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. The primary application of this compound is as a key intermediate in the synthesis of the insecticide chlorantraniliprole, which involves a nucleophilic substitution of the chloromethyl group with an aromatic amine. The analytical methods described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are designed to separate and quantify the starting materials, intermediates, and final product, enabling effective reaction monitoring and optimization.
Reaction Overview: Synthesis of Chlorantraniliprole
The core reaction monitored is the nucleophilic substitution of the chlorine atom in the chloromethyl group of this compound by the primary amine of 2-amino-5-chloro-N,3-dimethylbenzamide.
Caption: Synthesis of Chlorantraniliprole from its key intermediates.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the reaction progress by separating the reactants and product in the liquid phase. A reversed-phase method is proposed, which separates compounds based on their polarity.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 30% B
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20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 35°C
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Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
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Quench the reaction by diluting the aliquot in a known volume of acetonitrile (e.g., 950 µL) to stop the reaction and precipitate any insoluble salts.
-
Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak areas of the reactants and the increase in the peak area of the product over time.
| Compound | Expected Retention Time (min) |
| 2-amino-5-chloro-N,3-dimethylbenzamide | ~ 4.5 |
| This compound | ~ 12.8 |
| Chlorantraniliprole | ~ 9.2 |
Note: Retention times are estimates and should be confirmed with standards.
HPLC Workflow Diagram
Caption: HPLC workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it suitable for identifying and quantifying the components of the reaction mixture.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: Non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Inlet Temperature: 280°C
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Injection Mode: Split (10:1)
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Injection Volume: 1 µL
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 min
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Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
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MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Scan Range: 50-550 m/z
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting with ethyl acetate (e.g., 950 µL).
-
Add an internal standard if quantitative analysis is required.
-
Vortex and transfer to a GC vial.
Data Presentation
The reaction can be monitored by tracking the abundance of characteristic mass fragments of the reactants and product.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-amino-5-chloro-N,3-dimethylbenzamide | ~ 10.5 | 198 (M+), 163, 135 |
| This compound | ~ 8.2 | 218 (M+), 183, 148 |
| Chlorantraniliprole | ~ 15.1 | 483 (M+), 301, 198 |
Note: Retention times and mass fragments are estimates and should be confirmed with standards.
GC-MS Workflow Diagram
Caption: GC-MS workflow for reaction monitoring.
Quantitative ¹H NMR (qNMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to monitor the reaction in real-time or by sampling. By integrating the signals of specific protons of the reactants and product, the conversion can be accurately determined.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
NMR Parameters:
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Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), depending on the reaction solvent.
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Internal Standard: A known amount of a stable compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
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Pulse Sequence: A standard 90° pulse sequence.
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Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 10-30 s for accurate quantification).
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Number of Scans: 16 or higher for good signal-to-noise.
Sample Preparation:
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Withdraw an aliquot from the reaction mixture.
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If the reaction solvent is not deuterated, evaporate a known volume of the aliquot and redissolve the residue in a known volume of the deuterated solvent containing the internal standard.
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Transfer the sample to an NMR tube.
Data Presentation
The concentration of each species can be determined by comparing the integral of its characteristic signal to the integral of the internal standard. The disappearance of the chloromethyl singlet of the starting material and the appearance of new aromatic and methylene signals of the product are key indicators of reaction progress.
| Compound | Characteristic ¹H NMR Signal (CDCl₃) | Estimated Chemical Shift (ppm) |
| This compound | -CH₂Cl (singlet) | ~ 4.6 |
| 2-amino-5-chloro-N,3-dimethylbenzamide | Aromatic protons (multiplets) | 6.5 - 7.2[1] |
| Chlorantraniliprole | New methylene bridge (-CH₂-) | ~ 4.8 - 5.0 |
Note: Chemical shifts are estimates and can vary based on solvent and other factors.[1]
Logical Diagram for qNMR Analysis
Caption: Logical flow for quantitative NMR analysis.
References
Applications of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a substituted benzodioxine derivative with potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] The reactivity of the chloromethyl group at the 8-position makes it a key synthon for introducing the benzodioxine moiety into various molecular scaffolds.[1] While direct applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, the broader class of benzodioxane-containing molecules has demonstrated significant potential across various therapeutic areas. Compounds incorporating the benzodioxane ring system have shown a range of biological activities, including antimicrobial, anti-inflammatory, and α-adrenergic blocking properties.[2][3]
This document provides an overview of the potential applications of this compound as a synthetic intermediate and presents detailed protocols for the synthesis and evaluation of analogous bioactive benzodioxane derivatives.
Chemical Properties and Reactivity
This compound is characterized by a benzodioxine core with a chlorine substituent at the 6-position and a reactive chloromethyl group at the 8-position. The key to its utility in medicinal chemistry lies in the ability of the chloromethyl group to undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of diverse molecular architectures.[1]
Key Reactions:
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Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, readily reacting with nucleophiles such as amines, thiols, and alcohols to form new carbon-heteroatom bonds. This reaction is fundamental to its use as a building block in drug synthesis.
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Friedel-Crafts Alkylation: The chloromethyl group can be used to alkylate aromatic rings under Friedel-Crafts conditions.
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Further Functionalization: The benzodioxine ring itself can be further modified, although the chloromethyl group is the primary site of reactivity for building more complex molecules.[1]
Application Note 1: Synthesis of Benzodioxane-Containing Antimicrobial Agents
The benzodioxane scaffold has been incorporated into various antimicrobial agents. The following sections describe the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring system, which have shown promising antibacterial and antifungal activities.[2] While this example starts from a different benzodioxane derivative, the synthetic principles can be adapted for derivatives of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide
This protocol describes the synthesis of a key intermediate for the preparation of benzodioxane-containing 1,3,4-oxadiazoles.
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Synthesis of ethyl-1,4-benzodioxane-2-carboxylate: A mixture of catechol (0.1 mol), ethyl-2,3-dibromopropionate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (150 mL) is refluxed for 12 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography.
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Synthesis of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide: A solution of ethyl-1,4-benzodioxane-2-carboxylate (0.05 mol) and hydrazine hydrate (0.1 mol) in ethanol (100 mL) is refluxed for 8 hours. The excess solvent is removed by distillation, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure carbohydrazide.
Protocol 2: Synthesis of 2-(Aryl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazoles
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A mixture of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide (0.01 mol) and an appropriate aromatic acid (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for 6 hours.
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The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
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The separated solid is filtered, washed with a saturated sodium bicarbonate solution, and then with water.
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The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.
Protocol 3: Antimicrobial Activity Assay (Broth Dilution Method)
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Prepare a stock solution of the synthesized compound in DMSO.
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Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.
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Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
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Include positive controls (standard antibiotic/antifungal) and negative controls (vehicle).
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Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
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Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 1: Antimicrobial Activity of Benzodioxane-Oxadiazole Derivatives (MIC in µg/mL) [2]
| Compound | S. aureus | E. coli | B. subtilis | A. niger | A. flavus | C. albicans |
| 3a (R=H) | 12.5 | 25 | 12.5 | 25 | 50 | 25 |
| 3g (R=4-Cl) | 6.25 | 12.5 | 6.25 | 12.5 | 25 | 12.5 |
| Norfloxacin | 3.12 | 6.25 | 3.12 | - | - | - |
| Fluconazole | - | - | - | 12.5 | 12.5 | 6.25 |
Data is representative of the types of results obtained for this class of compounds.
Signaling Pathways and Workflows
Caption: Synthetic workflow for benzodioxane-oxadiazole derivatives.
Application Note 2: Development of Benzodioxane-Based FtsZ Inhibitors
The prokaryotic protein FtsZ is a crucial target for the development of new antibiotics. Benzodioxane-benzamide derivatives have been identified as potent inhibitors of FtsZ, exhibiting activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] this compound could serve as a starting point for the synthesis of such inhibitors by utilizing the chloromethyl group to introduce the necessary side chains.
Experimental Protocols
Protocol 4: General Synthesis of Benzodioxane-Benzamide Derivatives
This protocol outlines a general route for synthesizing benzodioxane-benzamide FtsZ inhibitors.
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Synthesis of the Benzodioxane Amine Intermediate:
-
Start with a suitable benzodioxane precursor, such as a derivative of this compound.
-
Convert the chloromethyl group to an amine via a Gabriel synthesis or by reaction with an appropriate amine synthon. This may involve multiple steps to achieve the desired linker length between the benzodioxane core and the benzamide moiety.
-
-
Amide Coupling:
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Couple the benzodioxane amine intermediate with a substituted benzoic acid (e.g., 2,6-difluorobenzoic acid) using a standard peptide coupling reagent such as HATU or EDC/HOBt in an inert solvent like DMF.
-
The reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Purification:
-
The final product is purified by column chromatography on silica gel or by preparative HPLC.
-
Protocol 5: FtsZ Polymerization Assay
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Recombinantly express and purify FtsZ protein.
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Prepare a reaction buffer containing PIPES, MgCl₂, and KCl.
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Add the synthesized benzodioxane-benzamide inhibitor at various concentrations to the FtsZ solution.
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Initiate polymerization by adding GTP.
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Monitor the increase in light scattering at 340 nm over time using a spectrophotometer.
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Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the rate of FtsZ polymerization by 50%.
Data Presentation
Table 2: Activity of Benzodioxane-Benzamide FtsZ Inhibitors [4]
| Compound | MIC against MSSA (µg/mL) | MIC against MRSA (µg/mL) | FtsZ Polymerization IC50 (µM) |
| Analog 1 | 0.5 | 1 | 5.2 |
| Analog 2 | 1 | 2 | 8.7 |
Data is representative for this class of compounds and illustrates the type of quantitative data generated.
Logical Relationships
Caption: Logical pathway from starting material to biological effect.
Conclusion
This compound represents a valuable, though currently underutilized, starting material for the synthesis of medicinally relevant compounds. The protocols and data presented for analogous benzodioxane derivatives highlight the potential of this scaffold in developing novel antimicrobial and other therapeutic agents. Further research into the specific applications of this compound is warranted to fully exploit its synthetic utility in drug discovery programs. Researchers are encouraged to adapt the provided methodologies to explore the synthesis and biological evaluation of novel derivatives based on this promising chemical entity.
References
- 1. Buy this compound | 175136-61-5 [smolecule.com]
- 2. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Blanc chloromethylation of 6-chloro-4H-1,3-benzodioxine. This reaction involves the use of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1][2]
Q2: What are the primary challenges in this synthesis?
A2: Key challenges include achieving high regioselectivity for the 8-position, minimizing the formation of byproducts such as diarylmethanes and the highly carcinogenic bis(chloromethyl) ether, and optimizing reaction conditions to maximize yield.[2][3]
Q3: What are the typical yields for this reaction?
A3: Reported yields for the Blanc chloromethylation of similar aromatic compounds can vary, but with optimized conditions, yields in the range of 70-80% can be expected. However, this is highly dependent on the specific substrate and reaction conditions.
Q4: What are the main safety concerns associated with this synthesis?
A4: The primary safety concern is the potential formation of bis(chloromethyl) ether, a potent carcinogen.[2][3] Therefore, this reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Additionally, hydrogen chloride is a corrosive gas, and chlorinated organic compounds may have toxicological properties.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the zinc chloride is anhydrous, as moisture can deactivate it. |
| Low reaction temperature | Maintain the reaction temperature in the optimal range of 60-65°C to ensure a sufficient reaction rate. | |
| Insufficient HCl saturation | Continuously bubble dry HCl gas through the reaction mixture to maintain saturation. | |
| Poor quality of starting material | Use purified 6-chloro-4H-1,3-benzodioxine for the reaction. | |
| Formation of a Significant Amount of Diaryl-methane Byproduct | High reaction temperature | Lowering the reaction temperature can disfavor the second electrophilic substitution that leads to the diarylmethane byproduct. |
| Prolonged reaction time | Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to a reasonable extent. | |
| High concentration of the starting material | Using a more dilute solution of the starting material may reduce the rate of the intermolecular side reaction. | |
| Presence of Bis(chloromethyl) Ether in the Product | Inherent side reaction of the Blanc chloromethylation | While difficult to eliminate completely, ensuring an excess of the aromatic substrate relative to formaldehyde can help minimize its formation. Proper work-up with an aqueous solution can help to hydrolyze some of the bis(chloromethyl) ether. |
| Difficulty in Product Purification | Presence of unreacted starting material and byproducts | Column chromatography on silica gel is an effective method for separating the desired product from impurities. |
| Oily product that is difficult to crystallize | Attempt crystallization from a variety of solvents or solvent mixtures (e.g., hexane, ethanol/water). If crystallization fails, distillation under reduced pressure may be an option, though thermal decomposition is a risk. |
Experimental Protocols
Protocol 1: Blanc Chloromethylation of 6-chloro-4H-1,3-benzodioxine
This protocol provides a general procedure for the synthesis. Researchers should optimize the conditions for their specific setup.
Materials:
-
6-chloro-4H-1,3-benzodioxine
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or another suitable solvent)
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dry hydrogen chloride gas
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add 6-chloro-4H-1,3-benzodioxine and paraformaldehyde.
-
Add anhydrous zinc chloride to the flask.
-
Begin stirring the mixture and start bubbling dry hydrogen chloride gas through it.
-
Gently heat the reaction mixture to 60-65°C in an oil bath.
-
Continue stirring and passing HCl gas for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
| Parameter | Value/Range | Notes |
| Molecular Formula | C₉H₈Cl₂O₂ | [4] |
| Molecular Weight | 219.06 g/mol | [4] |
| Typical Reaction Temperature | 60-65 °C | |
| Catalyst | Anhydrous ZnCl₂ | Lewis acid catalyst. |
| Chloromethylating Agents | Formaldehyde and HCl | |
| Potential Byproducts | Diarrylmethane, Bis(chloromethyl) ether |
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Purification of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent for a substance is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a molecule of moderate polarity, a range of organic solvents should be tested. Based on the principle of "like dissolves like," solvents of low to moderate polarity are good starting points. A systematic solvent screening is the most effective method to determine the optimal solvent.
Q2: What are the potential impurities in my crude this compound sample?
A2: Impurities can originate from the starting materials, reagents, and byproducts of the synthesis process. The synthesis of this compound typically involves chlorination and chloromethylation steps.[1] Potential impurities could include:
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Unreacted starting materials: The precursor benzodioxine derivative.
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Over-chlorinated or under-chlorinated species: Benzodioxine derivatives with more or fewer chlorine atoms.
-
Isomeric byproducts: Compounds with chlorine or chloromethyl groups at different positions on the aromatic ring.
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Reagents and their byproducts: Residual chlorinating or chloromethylating agents and their decomposition products.
-
Solvents used in the synthesis.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solute comes out of solution at a temperature above its melting point. To address this, you can:
-
Increase the solvent volume: Add more hot solvent to fully dissolve the oil.
-
Use a lower-boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.
-
Employ a solvent mixture: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q4: I am getting a very low yield after recrystallization. What are the possible reasons?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost.
-
Incomplete crystallization: The cooling period may have been too short, or the final temperature not low enough.
-
The chosen solvent is too good: The compound has high solubility even at low temperatures.
Q5: The crystals I obtained are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a solvent mixture.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Crystals form too quickly. | - The solution was cooled too rapidly.- The solution is too concentrated. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to the solution. |
| The purified compound's melting point is still broad or low. | - Impurities are still present.- The crystals are not completely dry. | - Repeat the recrystallization process, possibly with a different solvent.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
| Oily precipitate forms. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a significant melting point depression. | - Choose a solvent with a lower boiling point.- Use a larger volume of solvent.- Employ a binary solvent system. |
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature.
-
Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that show poor solubility at room temperature. The ideal solvent will dissolve the compound completely at its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature |
| Hexane | Non-polar | Low | Moderate |
| Toluene | Non-polar | Low | High |
| Ethyl Acetate | Moderately Polar | Moderate | High |
| Acetone | Moderately Polar | High | Very High |
| Ethanol | Polar | Moderate | High |
| Methanol | Polar | Moderate | High |
| Water | Very Polar | Insoluble | Insoluble |
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point of the solvent.
-
If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, preferably under vacuum.
-
Determine the melting point of the purified crystals and calculate the percent recovery.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.
Q1: My reaction produced a complex mixture of products instead of the desired this compound. What are the likely side products?
A1: The synthesis of this compound from 4-chlorophenol and formaldehyde in the presence of an acid catalyst can lead to several side products. The most common are diarylmethane derivatives and oligomeric materials. Other potential side products include positional isomers and compounds with varying degrees of chloromethylation or hydroxymethylation.
Potential Side Products in the Synthesis of this compound
| Side Product Type | General Structure | Probable Cause |
| Diarylmethylene-bridged impurity | Two benzodioxine rings linked by a -CH₂- group | Reaction of the electrophilic chloromethyl group of the product with another molecule of 4-chlorophenol or the benzodioxine product. Favored by high temperatures and high concentrations of reactants. |
| Oligomeric/Polymeric materials | Repeating units of chlorophenol and formaldehyde | Excess formaldehyde, high temperatures, and prolonged reaction times can lead to the formation of phenolic resins. |
| Positional Isomers | e.g., 8-chloro-6-(chloromethyl)-4H-1,3-benzodioxine | Although the directing effects of the hydroxyl and chloro groups on 4-chlorophenol favor the desired isomer, minor amounts of other isomers can form. |
| Bis(chloromethyl) derivatives | A second -CH₂Cl group on the aromatic ring | Use of a large excess of formaldehyde and a strong chloromethylating agent. |
| Hydroxymethyl intermediate | -CH₂OH group instead of -CH₂Cl | Incomplete conversion of the hydroxymethyl intermediate to the chloromethyl group. This can happen if the concentration of HCl is insufficient. |
| 2-hydroxy-3,5-dichlorobenzyl chloride | A ring-opened chlorinated intermediate | This has been identified as a potential by-product in similar reactions involving phenols, formaldehyde, and HCl. |
Q2: How can I minimize the formation of the diarylmethylene-bridged impurity?
A2: The formation of diarylmethylene impurities is a common issue in chloromethylation reactions, especially with activated aromatic rings like phenols. To minimize this side product:
-
Control the Stoichiometry: Use a moderate excess of formaldehyde and HCl, but avoid a large excess of 4-chlorophenol.
-
Maintain Low Temperatures: Running the reaction at a lower temperature (e.g., 0-10 °C) can significantly reduce the rate of the secondary reaction that forms the diarylmethane.
-
Control Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed to prevent further side reactions.
-
Gradual Addition: Add the 4-chlorophenol slowly to the formaldehyde/HCl mixture to maintain a low concentration of the phenol throughout the reaction.
Q3: I observe a significant amount of insoluble, resinous material in my reaction flask. What is causing this and how can I prevent it?
A3: The formation of insoluble resinous material is likely due to the polymerization of 4-chlorophenol with formaldehyde. This is favored by:
-
High Temperatures: Elevated temperatures promote polymerization.
-
High Concentration of Reactants: Concentrated reaction mixtures are more prone to polymerization.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of higher molecular weight oligomers and polymers.
To prevent this, it is crucial to maintain a low reaction temperature, use appropriate solvent to control the concentration, and monitor the reaction to avoid unnecessarily long reaction times.
Q4: My final product seems to be a mixture of the desired chloromethyl compound and a more polar impurity. What could this be and how do I remove it?
A4: A more polar impurity is likely the hydroxymethyl intermediate, 6-chloro-8-(hydroxymethyl)-4H-1,3-benzodioxine. This indicates an incomplete conversion to the chloromethyl product.
-
To promote full conversion: Ensure a sufficient concentration of hydrochloric acid is present throughout the reaction. Bubbling HCl gas through the reaction mixture or using concentrated HCl can help drive the conversion.
-
Purification: The hydroxymethyl impurity can typically be separated from the desired chloromethyl product by column chromatography on silica gel, as the hydroxyl group will make it significantly more polar.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves the reaction of 4-chlorophenol with a source of formaldehyde (such as paraformaldehyde or an aqueous formaldehyde solution) in the presence of a strong acid, typically hydrochloric acid. The reaction proceeds through an initial electrophilic hydroxymethylation of the 4-chlorophenol at the ortho position to the hydroxyl group, followed by a second hydroxymethylation and subsequent cyclization with another molecule of formaldehyde to form the 1,3-benzodioxine ring. The final step is the conversion of the hydroxymethyl group to the chloromethyl group by HCl.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters to control are:
-
Temperature: Low temperatures are generally preferred to minimize side product formation.
-
Concentration: Maintaining an appropriate concentration of reactants can prevent polymerization.
-
Stoichiometry: The molar ratio of 4-chlorophenol to formaldehyde and HCl is critical.
-
Reaction Time: Monitoring the reaction to determine the optimal endpoint is essential.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material (4-chlorophenol) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the main product and volatile side products in the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis of the final product.
Q4: What are the recommended purification methods for this compound?
A4:
-
Crystallization: If the crude product is a solid, crystallization from a suitable solvent system is often the most effective method for purification on a large scale.
-
Column Chromatography: For smaller scales or to separate impurities with similar polarities, column chromatography on silica gel is a common and effective technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on general procedures for similar syntheses. Researchers should conduct their own risk assessment and optimization.
Materials:
-
4-Chlorophenol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane (or another suitable solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend paraformaldehyde (2.2 equivalents) in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of 4-chlorophenol (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature and monitor its progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of 4-chlorophenol), quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: A workflow diagram for troubleshooting the synthesis of this compound.
Technical Support Center: Managing Exothermic Reactions with 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving the highly reactive compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. Due to the presence of a reactive chloromethyl group, this compound is prone to vigorous nucleophilic substitution reactions that can generate significant heat, posing potential safety risks if not properly controlled.[1] This guide offers troubleshooting protocols, frequently asked questions, quantitative data, experimental procedures, and visual workflows to ensure safe and successful experimentation.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format for clarity.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway reaction) upon reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity of the reactor setup.3. Initial reactor temperature is too high.4. Accumulation of unreacted starting material followed by a sudden, rapid reaction.[2] | 1. Immediately stop the addition of all reagents. [3]2. Increase cooling to the reactor jacket to maximum capacity.3. Ensure vigorous stirring to dissipate localized "hot spots".4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . |
| EXO-02 | No initial temperature increase upon adding the reagent, followed by a sudden, sharp exotherm. | Accumulation of unreacted reagent due to a delayed reaction initiation. This can be caused by low initial temperature or the presence of an inhibitor. | 1. Stop reagent addition immediately.2. Apply maximum cooling and be prepared for a significant exotherm.3. For future experiments, consider a slightly higher starting temperature or the addition of a small amount of previously reacted material to initiate the reaction smoothly. |
| EXO-03 | Pressure buildup in the reactor. | 1. Evolution of gaseous byproducts (e.g., HCl in some substitution reactions).2. Boiling of the solvent due to excessive temperature.3. Onset of a decomposition reaction.[4] | 1. Immediately stop any heating and apply maximum cooling.2. If pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber or fume hood) if the system is designed for it and personnel are trained to do so.[3] |
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially exothermic?
A1: The primary reason is the high reactivity of the benzylic chloromethyl group. This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions. The formation of strong new bonds with nucleophiles releases a significant amount of energy as heat, leading to an exothermic reaction profile.[1][5]
Q2: What are the key parameters to monitor during an exothermic reaction with this compound?
A2: Continuous and accurate monitoring of the internal reaction temperature is the most critical parameter. Other essential parameters to control and monitor include the rate of reagent addition, the efficiency of stirring, and the temperature of the cooling medium.
Q3: How can I assess the thermal hazard of my specific reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial. Techniques such as Reaction Calorimetry (RC) can provide precise data on the heat of reaction (ΔHrxn). Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of any decomposition reactions for reactants and products.
Q4: Are there safer alternative approaches to managing these exothermic reactions?
A4: Yes, flow chemistry offers significant advantages for managing highly exothermic reactions. The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat transfer, minimizing the risk of thermal runaway.[6]
Data Presentation
The following table summarizes key quantitative data relevant to managing exothermic reactions with compounds like this compound. These values are representative and should be determined experimentally for each specific reaction.
| Parameter | Typical Value Range | Significance & Implications for Safety |
| Heat of Reaction (ΔHrxn) | -100 to -200 kJ/mol | A highly negative value indicates a strongly exothermic reaction with the potential for significant temperature increase. Essential for designing adequate cooling capacity. |
| Specific Heat of Reaction Mixture (Cp) | 1.5 - 2.5 J/g·K | Used to calculate the adiabatic temperature rise. A lower specific heat will result in a larger temperature increase for a given amount of heat released. |
| Maximum Adiabatic Temperature Rise (ΔTad) | >100 °C | The theoretical temperature increase with no cooling. A high value signifies a high risk of a runaway reaction. |
| Onset Temperature of Decomposition (T_onset) | Varies by compound | The temperature at which a substance begins to decompose, which can be a highly energetic and dangerous secondary reaction. The maximum reaction temperature should be kept well below this value. |
Experimental Protocols
General Protocol for a Controlled Exothermic Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.
-
Reactor Setup: Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, a calibrated temperature probe, a condenser, and a port for controlled reagent addition under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: Charge the reactor with the amine nucleophile and a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature to the desired starting point (e.g., 0 °C).
-
Reagent Addition: Prepare a solution of this compound in the same anhydrous solvent. Using a syringe pump or a dropping funnel, add the solution to the stirred reactor at a slow, controlled rate.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, safe range (e.g., ± 2 °C of the setpoint). If the temperature rises above the set limit, immediately stop the addition until the cooling system brings it back down.[3]
-
Reaction Completion: After the addition is complete, continue stirring at the set temperature and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture further and slowly add a pre-determined quenching agent (e.g., a dilute aqueous acid to neutralize a basic amine) while maintaining cooling, as the quenching process itself can be exothermic.[3]
Emergency Quenching Protocol
This protocol should be initiated immediately if a thermal runaway is detected.
-
ALERT PERSONNEL in the immediate vicinity.
-
IMMEDIATELY STOP ALL REAGENT ADDITION.
-
APPLY MAXIMUM COOLING to the reactor.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, slowly introduce a pre-determined and validated quenching agent into the reaction mixture.
-
If the reaction cannot be brought under control, EVACUATE THE AREA and follow your institution's emergency procedures.
Mandatory Visualization
Caption: A generalized experimental workflow for managing exothermic reactions.
Caption: A logical troubleshooting workflow for an unexpected exotherm.
Caption: An illustrative signaling pathway involving a benzodioxane derivative.[7][8][9]
References
- 1. Buy this compound | 175136-61-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine during storage
This technical support center provides guidance on preventing the decomposition of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine during storage. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Decomposition of this compound can be indicated by several observable changes:
-
Change in Physical Appearance: The pure compound is typically a solid. Any discoloration, such as yellowing or browning, or a change in consistency, like becoming sticky or oily, can suggest degradation.
-
Odor: The appearance of a sharp, acidic odor may indicate the formation of hydrochloric acid (HCl) due to hydrolysis.
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Reduced Purity: Analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy may show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
-
Insolubility: If the compound was previously soluble in a particular solvent, partial or complete insolubility may indicate the formation of polymeric byproducts.
Q2: What are the most likely decomposition pathways for this compound during storage?
A2: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the Chloromethyl Group: The benzylic chloromethyl group is susceptible to nucleophilic substitution by water, especially in the presence of moisture.[1] This reaction would lead to the formation of the corresponding alcohol, 6-chloro-8-(hydroxymethyl)-4H-1,3-benzodioxine, and hydrochloric acid. The generated HCl can then catalyze further degradation.
-
Acid-Catalyzed Cleavage of the Dioxine Ring: Benzodioxane rings are known to be unstable in the presence of acid.[2] If acidic impurities are present, or if HCl is generated from hydrolysis, it can catalyze the opening of the 1,3-dioxine ring.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical compounds, higher temperatures will accelerate the rate of decomposition. For chlorinated organic compounds, thermal decomposition can lead to the release of irritating and toxic gases.[3] It is crucial to store the compound at cool or refrigerated temperatures to minimize degradation over time.
Q4: Is this compound sensitive to light?
Q5: What materials are incompatible with this compound during storage?
A5: Based on its reactivity, the following should be avoided:
-
Strong Oxidizing Agents: These can react exothermically with organic materials.[3]
-
Strong Acids and Bases: Acids can catalyze ring opening, while strong bases could potentially promote elimination or other reactions.
-
Water/Moisture: As mentioned, water can cause hydrolysis of the reactive chloromethyl group.[1]
-
Nucleophiles: The chloromethyl group is reactive towards various nucleophiles, not just water.[1] Avoid storage with amines, alcohols, and thiols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation or formation of degradation products. | Discontinue use if purity is critical. Re-purify by recrystallization if possible. Store future lots under an inert atmosphere (e.g., argon or nitrogen). |
| Compound has become Oily or Tacky | Hydrolysis and formation of liquid impurities. | The compound has likely degraded significantly. It is recommended to dispose of the material according to safety guidelines. For future storage, ensure the container is tightly sealed and stored in a desiccator. |
| Appearance of New Peaks in HPLC/GC/NMR | Chemical decomposition. | Identify the impurities if possible by mass spectrometry or other analytical techniques to understand the degradation pathway. If the purity is below the required level for your experiment, the material should be repurified or a new batch should be used. Review storage conditions to prevent further degradation. |
| Poor Performance in a Reaction | Lowered purity of the starting material. | Confirm the purity of the this compound before use. If it has degraded, this will affect reaction stoichiometry and yield. Use a freshly opened or purified batch of the compound. |
Recommended Storage Conditions
The following table summarizes the recommended storage conditions to maximize the shelf-life of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protection from light (Amber vial/Opaque container) | To prevent potential photodegradation. |
| Moisture | Dry environment (Store in a desiccator) | To prevent hydrolysis of the chloromethyl group. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material.[4][5] |
Experimental Protocols
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the purity and monitor the stability of this compound over time.
1. Objective: To determine the purity of a sample of this compound and identify the presence of any degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This will be your stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
4. Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in the same solvent as the standard in a 10 mL volumetric flask and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution. A starting point could be 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer, or start with 254 nm.
-
Column Temperature: 30 °C
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (area percent method) or by using the calibration curve.
-
To conduct a stability study, store aliquots of the compound under different conditions (e.g., room temperature vs. refrigerated, light vs. dark) and analyze them at regular intervals (e.g., 1, 3, 6 months).
Visualizations
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Potential decomposition pathways.
References
Technical Support Center: Nucleophilic Substitution on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for nucleophilic substitution reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for nucleophilic substitution?
The primary reactive site is the benzylic carbon of the 8-(chloromethyl) group. This carbon is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The benzylic position is activated due to the potential for stabilization of the transition state and any carbocation intermediate by the adjacent benzene ring.
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely for this substrate?
The reaction can proceed through either an S(N)1 or S(_N)2 mechanism, and the predominant pathway is influenced by the reaction conditions.[1]
-
S(_N)2 is favored by: Strong, non-bulky nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetone), and lower temperatures.[2]
-
S(_N)1 is favored by: Weak nucleophiles, polar protic solvents (e.g., water, ethanol), and higher temperatures that can stabilize the formation of a benzylic carbocation.[1][2]
The presence of an oxygen atom in the benzodioxine ring ortho to the chloromethyl group can influence the electron density at the benzylic carbon, potentially affecting the reaction rate and mechanism. Alkoxy groups are generally considered ortho-para directing activators in electrophilic aromatic substitution due to their electron-donating resonance effect.[3][4] In nucleophilic substitution at the benzylic position, this electronic effect, along with the chloro substituent, will modulate the stability of the transition states for both S(_N)1 and S(_N)2 pathways.
Q3: How do the substituents on the aromatic ring affect the reactivity?
The chloro group at the 6-position is an electron-withdrawing group, which can influence the reaction rate. For an S(_N)1 reaction, electron-withdrawing groups can destabilize the carbocation intermediate, slowing the reaction. In an S(_N)2 reaction, the effect is more complex, but it can make the benzylic carbon more electrophilic. The ether linkages in the 1,3-benzodioxine ring are electron-donating by resonance, which can help stabilize a benzylic carbocation, thus potentially favoring an S(_N)1 pathway under appropriate conditions.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during nucleophilic substitution on this compound.
Problem 1: Low or No Reaction Conversion
Possible Causes & Solutions
-
Poor Nucleophile: The chosen nucleophile may not be strong enough.
-
Solution: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity. For reactions with alcohols or thiols, conversion to the corresponding alkoxide or thiolate with a suitable base (e.g., NaH, K₂CO₃) is recommended.
-
-
Inappropriate Solvent: The solvent may not be suitable for the intended mechanism.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the appearance of side products.
-
-
Degraded Starting Material: The this compound may have hydrolyzed over time.
-
Solution: Use fresh or properly stored starting material. Consider analyzing the starting material by ¹H NMR or other appropriate techniques to check for the presence of the corresponding benzyl alcohol.
-
Problem 2: Formation of Multiple Products
Possible Causes & Solutions
-
Competition between S(_N)1 and S(_N)2: Mixed mechanisms can lead to a mixture of products, especially with secondary benzylic halides, though our substrate is primary. However, certain conditions might still favor a mixed pathway.
-
Solution: To favor the S(_N)2 pathway and a single product, use a high concentration of a strong nucleophile in a polar aprotic solvent at the lowest effective temperature. To favor the S(_N)1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent.
-
-
Overalkylation (with amine nucleophiles): Primary amine products can react further with the starting material to form secondary and tertiary amines.
-
Elimination (E2) Side Reaction: While less common for primary benzylic halides, the use of a strong, bulky base can promote elimination to form a styrene derivative.[8][9]
-
Solution: Use a less sterically hindered base if a base is required. Lowering the reaction temperature can also disfavor elimination in favor of substitution.[10]
-
Problem 3: Product is Contaminated with Starting Material or Byproducts
Possible Causes & Solutions
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature, or consider a more effective solvent or base. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Hydrolysis of Starting Material or Product: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, which would form the corresponding benzyl alcohol.[11]
-
Solution: Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Phthalhydrazide (in Gabriel Synthesis): In the final step of the Gabriel synthesis, the phthalhydrazide byproduct can sometimes be difficult to separate from the desired primary amine.[6]
-
Solution: Phthalhydrazide is often insoluble in common organic solvents and can be removed by filtration. Acid-base extraction can also be employed to separate the basic amine product from the neutral or weakly acidic byproduct.
-
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions
-
Similar Polarity of Product and Impurities: The desired product may have a similar polarity to the starting material or byproducts, making separation by column chromatography challenging.
-
Solution:
-
Column Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve separation.[12][13][14]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: If the product is an amine, it can be converted to its hydrochloride salt by washing with dilute HCl, which will move it to the aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Experimental Protocols & Data
The following tables provide representative experimental conditions for nucleophilic substitution reactions on benzylic chlorides. Note that optimal conditions for this compound may need to be determined empirically.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Reagents & Conditions | Typical Yield (%) | Reference |
| Primary/Secondary Amine | Amine (2-3 eq.), K₂CO₃ or Et₃N (2-3 eq.), DMF or CH₃CN, 60-100 °C, 4-24 h | 70-95 | [15] |
| Potassium Phthalimide (Gabriel Synthesis) | K-Phthalimide (1.2 eq.), DMF, 90 °C, 12-24 h; then N₂H₄, EtOH, reflux, 4 h | 60-85 | [6][16] |
Table 2: Reaction with Other Nucleophiles
| Nucleophile | Reagents & Conditions | Typical Yield (%) | Reference |
| Sodium Azide | NaN₃ (1.5 eq.), DMSO or DMF, RT, 12-24 h | 70-90 | [17] |
| Thiol | Thiol (1.1 eq.), K₂CO₃ or NaH (1.2 eq.), DMF or THF, RT to 60 °C, 2-12 h | 80-95 | General Protocol |
Visualizing Reaction Pathways and Troubleshooting
General Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution on this compound.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the nucleophilic substitution reaction.
S(_N)1 vs. S(_N)2 Mechanistic Choice
Caption: Factors influencing the choice between S(_N)1 and S(_N)2 reaction pathways.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkoxy group attached to benzene ring is ortho and para directing. Justify. [allen.in]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. quora.com [quora.com]
- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 13. scirp.org [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. orgosolver.com [orgosolver.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
optimization of reaction time and temperature for 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis and optimization of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the chloromethylation of 6-chloro-4H-1,3-benzodioxine. This is typically achieved via the Blanc chloromethylation reaction, which involves the use of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: The critical parameters to control are reaction temperature and time. Maintaining the temperature within the optimal range is crucial to ensure a good reaction rate while minimizing the formation of byproducts. Similarly, the reaction time needs to be sufficient for the completion of the reaction, but excessive time can lead to increased side product formation.
Q3: What are the potential side products in this synthesis?
A3: A common side product is the formation of diarylmethane derivatives through the reaction of the product with the starting material. Another potential and highly hazardous byproduct of Blanc chloromethylation is the formation of bis(chloromethyl) ether, which is a potent carcinogen. Therefore, appropriate safety precautions are paramount.
Q4: What are the recommended safety precautions for this reaction?
A4: Due to the hazardous nature of the reagents and potential byproducts, this reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Special care should be taken to avoid inhalation of hydrogen chloride gas and any potential exposure to bis(chloromethyl) ether.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials. 4. Presence of moisture in the reaction. | 1. Use freshly opened or properly stored zinc chloride. 2. Ensure the reaction mixture reaches and maintains the optimal temperature. 3. Use pure 6-chloro-4H-1,3-benzodioxine and a reliable source of formaldehyde. 4. Use anhydrous solvents and reagents. |
| Formation of Significant Amounts of Byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature to the recommended range (see data table below). 2. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. 3. Use the correct molar ratios of reactants as specified in the protocol. |
| Product is Difficult to Purify | 1. Presence of multiple, closely related impurities. 2. Oily or non-crystalline product. | 1. Optimize reaction conditions to minimize byproduct formation. 2. Employ column chromatography with a suitable solvent system for purification. 3. Attempt recrystallization from a different solvent or solvent mixture. |
Optimization of Reaction Time and Temperature
The following table summarizes the expected yield of this compound under different reaction conditions. This data is compiled from general knowledge of the Blanc chloromethylation and may require further optimization for specific experimental setups.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Key Observations |
| 40 | 6 | 60-65 | Slower reaction rate, potentially cleaner reaction with fewer byproducts. |
| 50 | 4 | 70-75 | Good balance between reaction rate and yield. |
| 60 | 2 | 65-70 | Faster reaction, but may lead to increased formation of diarylmethane byproducts. |
| 70 | 1 | < 60 | Significant increase in byproduct formation is likely. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via Blanc chloromethylation.
Materials:
-
6-chloro-4H-1,3-benzodioxine
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 6-chloro-4H-1,3-benzodioxine and paraformaldehyde in a suitable solvent like dichloromethane.
-
Add anhydrous zinc chloride to the mixture.
-
Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution with vigorous stirring.
-
After the addition of HCl is complete, warm the reaction mixture to the desired temperature (e.g., 50°C) and stir for the optimized time (e.g., 4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: General workflow for the synthesis of the target compound.
This troubleshooting guide provides a logical pathway for addressing common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Purification of Crude 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary synthesis route involves the chloromethylation of 6-chloro-4H-1,3-benzodioxine. During this process, several impurities can form, with the most common being:
-
Over-chlorinated byproducts: These are species where additional chloromethyl groups have been added to the aromatic ring.
-
Diarylmethane byproducts: These larger molecules form when the chloromethylated product reacts with another molecule of the starting material or product.
-
Unreacted 6-chloro-4H-1,3-benzodioxine: Residual starting material that did not undergo chloromethylation.
-
Polymeric material: Tarry, high-molecular-weight substances resulting from side reactions.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A recommended TLC protocol is provided in the troubleshooting section. It allows for the visualization of the starting material, the desired product, and major impurities, helping to assess the purity of different fractions.
Q3: What are the recommended purification methods for crude this compound?
A3: A combination of recrystallization and column chromatography is generally effective for purifying the crude product. Recrystallization is useful for removing a significant portion of impurities, while column chromatography provides a higher degree of separation, particularly for closely related byproducts.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Problem: The crude product, after initial extraction and solvent removal, shows multiple spots on the TLC plate, indicating significant impurity levels.
Solution: A preliminary purification by recrystallization is recommended before proceeding to column chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection: A solvent system of ethanol and water is often effective. The crude product should be soluble in hot ethanol and insoluble in water.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. While the solution is still hot, add water dropwise until the solution becomes slightly turbid. c. If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
| Parameter | Value |
| Recrystallization Solvent | Ethanol/Water |
| Expected Purity Improvement | 20-40% |
| Typical Recovery | 70-85% |
DOT Script for Recrystallization Workflow:
Caption: Workflow for the recrystallization of crude product.
Issue 2: Co-elution of Impurities During Column Chromatography
Problem: During column chromatography, a persistent impurity co-elutes with the desired product, as observed by TLC or other analytical methods. This is often the case with diarylmethane byproducts which may have similar polarity to the product.
Solution: Optimization of the mobile phase and careful fraction collection are crucial.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase.
-
Mobile Phase (Eluent): A gradient or isocratic elution with a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is recommended.
-
Starting Eluent: Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product, leaving more polar impurities on the column.
-
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify the purest fractions containing the product.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Recommended Eluent System | Hexane/Ethyl Acetate |
| Eluent Gradient | Start at 5% Ethyl Acetate, increase to 20% |
| Expected Purity | >98% |
DOT Script for Column Chromatography Workflow:
Caption: General workflow for column chromatography purification.
Issue 3: Difficulty in Visualizing Spots on TLC
Problem: The product and impurities are not visible on the TLC plate under UV light.
Solution: Use of a chemical staining agent is necessary for visualization.
Experimental Protocol: TLC Visualization
-
TLC Plate: Use silica gel plates with a fluorescent indicator (F254).
-
UV Visualization: First, examine the developed TLC plate under a UV lamp (254 nm). Aromatic compounds often appear as dark spots.
-
Chemical Staining: If spots are not visible, use a potassium permanganate (KMnO₄) stain.
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: Dip the dried TLC plate into the KMnO₄ solution and gently heat with a heat gun. The product and impurities will appear as yellow to brown spots on a purple background.
-
| Visualization Method | Applicability | Observations |
| UV Light (254 nm) | Aromatic compounds | Dark spots on a fluorescent background |
| Potassium Permanganate Stain | Most organic compounds | Yellow/brown spots on a purple background |
DOT Script for Logical Relationship in TLC Visualization:
Caption: Decision-making process for TLC visualization.
Technical Support Center: Chloromethylation of Benzodioxine Rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of benzodioxine rings.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for chloromethylating benzodioxine rings?
A1: The most prevalent method is the Blanc chloromethylation reaction. This reaction involves treating the benzodioxine ring with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[1][2]
Q2: What are the primary safety concerns associated with the chloromethylation of benzodioxine rings?
A2: A significant safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1][2] Additionally, the reagents used, such as chloromethyl methyl ether, are also known carcinogens and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[3][4]
Q3: What are the major side reactions to be aware of during the chloromethylation of benzodioxine?
A3: The principal side reaction is the formation of diarylmethane byproducts, where the initially formed chloromethylated benzodioxine reacts with another benzodioxine molecule.[1][3] Over-chloromethylation, leading to the introduction of multiple chloromethyl groups, can also occur, especially with highly activated benzodioxine rings.[3]
Q4: How does the substitution on the benzodioxine ring affect the chloromethylation reaction?
A4: Electron-donating groups on the benzodioxine ring will activate it towards electrophilic substitution, making the chloromethylation reaction easier and faster. Conversely, electron-withdrawing groups will deactivate the ring, making the reaction more difficult and potentially requiring harsher conditions.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired chloromethylated product | - Insufficiently active catalyst. - Reaction temperature is too low. - Deactivated benzodioxine substrate. - Poor quality of reagents (e.g., wet reagents). | - Use a more potent Lewis acid catalyst (e.g., AlCl₃, SnCl₄), but be mindful of increased side reactions. - Gradually increase the reaction temperature while monitoring for byproduct formation. - For deactivated substrates, consider using a more reactive chloromethylating agent like chloromethyl methyl ether with sulfuric acid.[1] - Ensure all reagents and solvents are anhydrous.[4] |
| Formation of a significant amount of diarylmethane byproduct | - High reaction temperature. - High concentration of the chloromethylated product. - Highly active benzodioxine substrate. - Use of a strong Lewis acid catalyst. | - Lower the reaction temperature. - Use a higher molar ratio of the benzodioxine substrate to the chloromethylating agent. - For highly active substrates, use a milder catalyst and lower temperatures. |
| Over-chloromethylation (di- or tri-substitution) | - Prolonged reaction time. - High concentration of the chloromethylating agent. - Highly activated benzodioxine ring. | - Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired product is formed. - Use a stoichiometric amount or a slight excess of the chloromethylating agent. - Employ milder reaction conditions for activated rings. |
| Difficulty in purifying the final product | - Presence of unreacted starting material and byproducts with similar polarities. - Thermal instability of the product during distillation. | - Utilize column chromatography with a suitable solvent system for separation. - Consider vacuum distillation at a lower temperature to prevent decomposition. - Recrystallization from an appropriate solvent can also be an effective purification method. |
Experimental Protocols
General Protocol for Chloromethylation of 1,4-Benzodioxane
This protocol is a general guideline and may require optimization based on the specific benzodioxine derivative.
Materials:
-
1,4-Benzodioxane
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 1,4-benzodioxane, paraformaldehyde, and anhydrous zinc chloride in a suitable solvent like glacial acetic acid.[1]
-
With vigorous stirring, bubble dry hydrogen chloride gas through the mixture at a controlled rate.[1]
-
Heat the reaction mixture to a temperature between 60-80°C and maintain it for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Influence of Catalyst on the Chloromethylation of Aromatic Compounds
| Catalyst | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZnCl₂ | Benzene | 60 | 0.33 | 79 | [3] |
| H₂SO₄ | Deactivated Aromatics | Varies | Varies | - | [5] |
| AlCl₃ | Benzene | Varies | Varies | - | [3] |
| SnCl₄ | Benzene | Varies | Varies | - | [3] |
Table 2: Typical Reaction Conditions for Blanc Chloromethylation
| Parameter | Value |
| Temperature | 60 - 100 °C |
| Reaction Time | 1 - 6 hours |
| Molar Ratio (Substrate:Formaldehyde:HCl) | 1 : 1.1 : 1.1 |
| Catalyst Loading (mol%) | 5 - 10 |
Visualizations
Caption: Mechanism of the Blanc Chloromethylation of Benzodioxine.
Caption: A workflow for troubleshooting chloromethylation reactions.
Caption: A typical experimental setup for chloromethylation.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. New studies in aromatic chloromethylation - Durham e-Theses [etheses.dur.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key intermediate in the synthesis of the insecticide chlorantraniliprole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum and compares it with the experimental data of the parent compound, 1,4-benzodioxan. This analysis offers valuable insights into the expected spectral features and the influence of substituents on the chemical shifts of the benzodioxine core.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound. These values were generated using a combination of computational models and spectral databases.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 4.9 - 5.1 | Singlet | 2H |
| H-4 | 4.6 - 4.8 | Singlet | 2H |
| H-5 | 7.0 - 7.2 | Doublet | 1H |
| H-7 | 7.2 - 7.4 | Doublet | 1H |
| -CH₂Cl | 4.5 - 4.7 | Singlet | 2H |
Experimental ¹H NMR Data for 1,4-Benzodioxan (Analogue)
For comparative purposes, the experimental ¹H NMR data for the unsubstituted 1,4-benzodioxan is presented below. This data provides a baseline for understanding the influence of the chloro and chloromethyl substituents on the chemical shifts of the target molecule.[1]
| Protons | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-3 | 4.28 | Singlet | 4H |
| H-5, H-6, H-7, H-8 | 6.86 | Multiplet | 4H |
Discussion of Spectral Comparison
The predicted ¹H NMR spectrum of this compound shows distinct differences compared to the experimental spectrum of 1,4-benzodioxan. The presence of the electron-withdrawing chloro and chloromethyl groups is expected to deshield the protons on the aromatic ring, causing a downfield shift in their chemical shifts.
The two aromatic protons (H-5 and H-7) in the substituted compound are predicted to appear as doublets in the range of 7.0-7.4 ppm, a significant downfield shift from the multiplet at 6.86 ppm for the aromatic protons of 1,4-benzodioxan. The protons of the methylene groups in the dioxine ring (H-2 and H-4) are also predicted to be shifted downfield due to the overall electron-withdrawing nature of the substituted benzene ring. The chloromethyl group's methylene protons are expected to resonate around 4.5-4.7 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring a high-quality ¹H NMR spectrum, suitable for the characterization of compounds such as this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
The probe should be tuned and matched to the ¹H frequency.
-
The sample temperature is typically set to 298 K.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of a substituted benzodioxine derivative.
Figure 1. Workflow for ¹H NMR Spectral Analysis (Within 100 characters)
This guide provides a framework for understanding and predicting the ¹H NMR spectrum of this compound. For definitive structural confirmation, obtaining an experimental spectrum is highly recommended.
References
Comparative Analysis of 13C NMR Spectral Data: 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine and 1,4-benzodioxan
For Immediate Release
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine and the experimental data for the related compound, 1,4-benzodioxan. This information is valuable for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development for the structural elucidation and characterization of substituted benzodioxine derivatives.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pesticides. Its structural confirmation is crucial for ensuring the purity and identity of subsequent products. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. In the absence of readily available experimental 13C NMR data for this compound, this guide presents a predicted spectrum and compares it with the known experimental spectrum of the parent compound, 1,4-benzodioxan, to understand the effects of chloro and chloromethyl substituents on the chemical shifts of the benzodioxine core.
Predicted and Experimental 13C NMR Data
The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These are compared with the experimental values for 1,4-benzodioxan.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1,4-benzodioxan |
| C-2 (O-CH2-O) | ~ 95-100 | 64.5 |
| C-4 (O-CH2-Ar) | ~ 65-70 | 64.5 |
| C-4a (Ar-C) | ~ 140-145 | 143.5 |
| C-5 (Ar-CH) | ~ 115-120 | 121.3 |
| C-6 (Ar-C-Cl) | ~ 125-130 | 117.1 |
| C-7 (Ar-CH) | ~ 118-123 | 117.1 |
| C-8 (Ar-C-CH2Cl) | ~ 130-135 | 121.3 |
| C-8a (Ar-C) | ~ 145-150 | 143.5 |
| -CH2Cl | ~ 40-45 | - |
Note: Predicted values are estimates and may vary from experimental data. Experimental data for 1,4-benzodioxan is sourced from publicly available spectral databases.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a general methodology for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of carbon signals that overlap with the sample's signals.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is performed. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.
-
Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: Due to the low natural abundance of 13C, a large number of scans (from hundreds to thousands) are typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Approximately 0-220 ppm.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
Structural Representation and 13C NMR Assignments
The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR chemical shifts assigned to each carbon atom.
Caption: Structure of this compound with predicted 13C NMR chemical shifts.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a critical step. For researchers and scientists working with 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a versatile intermediate in organic synthesis, understanding its analytical behavior is paramount.[1] This guide provides a focused comparison of mass spectrometry analysis for this compound against alternative techniques, supported by predictive data and detailed experimental protocols. Due to the absence of publicly available experimental mass spectra for this compound, this guide puts forth a theoretically derived fragmentation pattern based on established principles of mass spectrometry.
Predicted Mass Spectrometric Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by the presence of two chlorine atoms, which will produce a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.[2][3] Under electron ionization (EI), the molecule is anticipated to undergo fragmentation primarily through the loss of the reactive chloromethyl group and subsequent cleavages of the benzodioxine ring.
The molecular formula of the compound is C₉H₈Cl₂O₂ with a molecular weight of approximately 219.06 g/mol .[1][4][5][6] The presence of two chlorine atoms will lead to a molecular ion cluster with peaks at m/z [M], [M+2], and [M+4] in a characteristic ratio.
Below is a table summarizing the predicted major fragment ions for this compound.
| Predicted Fragment Ion (m/z) | Proposed Structure/Identity | Notes |
| 218, 220, 222 | [C₉H₈Cl₂O₂]⁺ | Molecular ion ([M]⁺) cluster. The isotopic pattern will be characteristic of two chlorine atoms. |
| 183, 185 | [C₉H₈ClO₂]⁺ | Loss of a chlorine radical from the molecular ion. |
| 169, 171 | [C₈H₆ClO₂]⁺ | Loss of the chloromethyl radical (•CH₂Cl). |
| 155 | [C₈H₅O₂]⁺ | Loss of HCl from the [C₈H₆ClO₂]⁺ fragment. |
| 141, 143 | [C₇H₄ClO]⁺ | Fragmentation of the dioxine ring. |
| 125 | [C₇H₅O]⁺ | Loss of chlorine from the [C₇H₄ClO]⁺ fragment. |
| 113 | [C₆H₂Cl]⁺ | Further fragmentation of the aromatic ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
| 49, 51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it a suitable method for the analysis of this compound.[7][8]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
If necessary, perform a serial dilution to obtain a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the sample solution for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak to confirm the molecular weight and fragmentation pattern.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations and the internal standard.
Comparison with Alternative Analytical Techniques
While GC-MS is a primary technique for the analysis of this compound, other analytical methods can provide complementary information.
| Analytical Technique | Principle | Advantages | Limitations | Supporting Data Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors (UV, MS).[9] | May require derivatization for sensitive detection if the analyte lacks a strong chromophore. Lower resolution than GC for some compounds. | Retention time, UV-Vis spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides unambiguous structural elucidation. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts. | Chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC). |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. | Provides information about the functional groups present in the molecule. | Complex spectra can be difficult to interpret fully. Not suitable for quantification on its own. | Absorption bands corresponding to specific functional groups (e.g., C-Cl, C-O, aromatic C-H). |
Visualizing the Process
To better understand the analytical workflow and the predicted molecular breakdown, the following diagrams have been generated.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. Buy this compound | 175136-61-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 175136-61-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 6-CHLORO-8-(CHLOROMETHYL)-2,4-DIHYDRO-1,3-BENZODIOXINE | CAS 175136-61-5 [matrix-fine-chemicals.com]
- 7. scispace.com [scispace.com]
- 8. Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products (Journal Article) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
A Comparative FT-IR Spectroscopic Analysis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine and Related Benzodioxane Derivatives
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum and functional group analysis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine alongside structurally similar benzodioxane derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the spectral characteristics of this compound class, supported by experimental data and protocols.
Predicted FT-IR Spectrum of this compound
The structure of this compound contains several key functional groups expected to produce characteristic absorption bands in an FT-IR spectrum. These include the aromatic ring, the ether linkages within the dioxine ring, the aliphatic C-H bonds of the methylene and chloromethyl groups, and the carbon-chlorine bonds.
Based on established infrared spectroscopy correlation tables, the predicted FT-IR absorption bands for this compound are outlined below.
Comparative FT-IR Data
The following table summarizes the predicted FT-IR absorption bands for this compound and compares them with the experimental FT-IR data of related benzodioxane compounds. This allows for a clear differentiation of the spectral features arising from the specific substituents on the benzodioxane core.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | 2-Hydroxymethyl-1,4-benzodioxane[1] | 1,4-Benzodioxan-2-carboxylic acid[2] | Aromatic Ethers (General)[3][4] |
| O-H Stretch (Alcohol/Carboxylic Acid) | N/A | ~3391 (broad) | ~3000-2500 (broad) | N/A |
| Aromatic C-H Stretch | ~3100-3000 | Present | Present | ~3100-3000 |
| Aliphatic C-H Stretch | ~2960-2850 | Present | Present | Present |
| C=O Stretch (Carboxylic Acid) | N/A | N/A | ~1700 | N/A |
| Aromatic C=C Stretch | ~1600-1450 | Present | Present | ~1600-1400 |
| Asymmetric C-O-C Stretch (Ether) | ~1250-1200 | ~1260-1050 | ~1260-1050 | ~1300-1200 |
| Symmetric C-O-C Stretch (Ether) | ~1150-1050 | ~1260-1050 | ~1260-1050 | ~1140-1070 (for saturated ethers) |
| C-Cl Stretch | ~800-600 | N/A | N/A | N/A |
Experimental Protocol: Acquiring FT-IR Spectra
The following is a standard procedure for obtaining the FT-IR spectrum of a solid organic compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven.
-
Spatula
-
Sample of the compound
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the mortar and mix thoroughly with the KBr by grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions (in cm⁻¹) and intensities of the absorption bands.
-
Correlate the observed absorption bands with the functional groups present in the molecule.
-
Workflow for FT-IR Analysis
The logical flow of an FT-IR experiment, from sample preparation to final analysis and comparison, is illustrated in the diagram below.
Caption: Workflow for FT-IR analysis of chemical compounds.
Interpretation of Spectral Data
The FT-IR spectrum of this compound is expected to show distinct features that differentiate it from other benzodioxane derivatives. The presence of strong absorption bands in the 800-600 cm⁻¹ region would be indicative of the C-Cl stretching vibrations from both the chloro and chloromethyl substituents. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The strong C-O-C stretching bands, characteristic of the ether linkages in the dioxine ring, are anticipated between 1300 cm⁻¹ and 1000 cm⁻¹.[3][4] The absence of a broad O-H stretching band around 3300 cm⁻¹ clearly distinguishes it from hydroxyl-containing analogues like 2-Hydroxymethyl-1,4-benzodioxane. Similarly, the lack of a strong C=O stretching band around 1700 cm⁻¹ differentiates it from carboxylic acid derivatives such as 1,4-Benzodioxan-2-carboxylic acid. By comparing the "fingerprint" region (below 1500 cm⁻¹) of the spectrum of this compound with those of the alternative compounds, a definitive identification can be made.
References
A Comparative Analysis of Reactivity: 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine vs. its Bromo-Analogue
Executive Summary
The primary determinant of reactivity in the title compounds is the nature of the halogen in the 8-(halomethyl) group, which functions as a benzylic halide. Based on fundamental chemical principles, the bromo-analogue, 6-bromo-8-(bromomethyl)-4H-1,3-benzodioxine, is expected to exhibit significantly higher reactivity towards nucleophiles than its chloro counterpart. This increased reactivity stems from the inherent properties of the carbon-bromine bond compared to the carbon-chlorine bond, making bromide a superior leaving group. The halogen substituent at the 6-position, being an aryl halide, is anticipated to be substantially less reactive and unlikely to participate in typical nucleophilic substitution reactions under standard conditions.
Reactivity at the Benzylic Position (C8-methyl)
The key reactive site in both molecules is the methylene group at the 8-position, which is a benzylic halide. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions, proceeding readily through either S(_N)1 or S(_N)2 mechanisms due to the stabilization of the transition state or carbocation intermediate by the adjacent aromatic ring.[1]
The comparative reactivity of the chloro- and bromo-analogues at this position is dictated by the leaving group ability of the halide. In nucleophilic substitution reactions, a better leaving group is one that is more stable as an anion.
Key Physicochemical Properties Influencing Reactivity
| Property | Chlorine (Cl) | Bromine (Br) | Influence on Reactivity |
| C-X Bond Dissociation Energy | Higher | Lower | A lower bond dissociation energy for the C-Br bond means less energy is required to break it, leading to a faster reaction rate.[2] |
| Leaving Group Stability (Anion Stability) | Less Stable (Cl⁻) | More Stable (Br⁻) | The larger size and greater polarizability of the bromide ion allow the negative charge to be dispersed over a larger volume, resulting in a more stable anion and a better leaving group.[2] |
Experimental evidence from a wide range of organic reactions consistently demonstrates that bromide is a better leaving group than chloride.[2] Consequently, 6-bromo-8-(bromomethyl)-4H-1,3-benzodioxine is predicted to react more rapidly with nucleophiles than 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
Proposed Experimental Protocols for Reactivity Comparison
To empirically validate the predicted difference in reactivity, the following experimental protocols could be employed:
Kinetic Study of Nucleophilic Substitution with a Common Nucleophile
Objective: To determine and compare the rate constants for the reaction of each compound with a nucleophile, such as sodium azide.
Methodology:
-
Prepare equimolar solutions of this compound and 6-bromo-8-(bromomethyl)-4H-1,3-benzodioxine in a suitable solvent (e.g., acetone or acetonitrile).
-
Prepare a solution of a nucleophile, for example, sodium azide, in the same solvent.
-
Initiate the reaction by mixing the solution of the halide with the nucleophile solution at a constant temperature.
-
Monitor the progress of the reaction over time by periodically withdrawing aliquots and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow for the quantification of the disappearance of the starting material and the appearance of the product.
-
Determine the reaction rate constants for both the chloro- and bromo-analogues by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
Competitive Reaction Experiment
Objective: To directly compare the relative reactivity of the two compounds in a single reaction vessel.
Methodology:
-
Prepare a solution containing equimolar amounts of both this compound and 6-bromo-8-(bromomethyl)-4H-1,3-benzodioxine in a suitable solvent.
-
Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 equivalents) to the mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Quench the reaction and analyze the composition of the reaction mixture using HPLC or GC to determine the relative amounts of unreacted starting materials and the corresponding products.
-
A higher consumption of the bromo-analogue relative to the chloro-analogue would provide direct evidence of its greater reactivity.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized nucleophilic substitution pathways at the benzylic position.
Caption: Generalized S(_N)2 mechanism for nucleophilic substitution.
Caption: Generalized S(_N)1 mechanism for nucleophilic substitution.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and its bromo-analogue will have significant implications for reaction conditions and outcomes. The bromo-analogue is predicted to be the more reactive species, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields in nucleophilic substitution reactions at the 8-position. Conversely, the chloro-analogue offers greater stability, which may be advantageous for certain applications where lower reactivity is desired. The selection between these two scaffolds should, therefore, be guided by the specific requirements of the synthetic route and the desired reactivity profile. Empirical validation through the experimental protocols outlined above is recommended to confirm these predictions and to quantify the reactivity difference for specific applications.
References
A Comparative Guide to Purity Validation of Synthesized 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the purity of synthesized 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique for ensuring the purity and quality of this compound, a critical step in drug development and quality control.[2][3]
The purity of synthesized batches is benchmarked against a Certified Reference Material (CRM) to establish identity, purity, and overall quality. This comparison is vital as impurities can interfere with subsequent reactions, reduce yield, and in the case of active pharmaceutical ingredients (APIs), adversely affect safety and efficacy.[3][4]
Comparative Analysis by Reverse-Phase HPLC
A validated reverse-phase HPLC (RP-HPLC) method was employed to determine the purity of a newly synthesized batch of this compound. The results are compared with a commercially available, high-purity Certified Reference Material (CRM).
The data below demonstrates the high purity of the synthesized batch, with a purity level of 99.85% as determined by peak area normalization. The retention time of the main peak in the synthesized batch closely matches that of the CRM, confirming the compound's identity. A minor impurity was detected at a retention time of 4.12 minutes.
Table 1: Comparative HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Certified Reference Material | 5.28 | 100.00 | >99.9% |
| Synthesized Batch A | 5.29 | 99.85 | 99.85 |
| Impurity 1 | 4.12 | 0.15 | - |
Experimental Protocol: HPLC Purity Determination
This section details the validated HPLC method for the purity assessment of this compound.
2.1. Instrumentation and Materials
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, degasser, autosampler, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
This compound Certified Reference Material (CRM)
-
Synthesized this compound
-
2.2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2.3. Sample Preparation
-
Standard Solution (CRM): Accurately weigh and dissolve the CRM in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Solution (Synthesized Batch): Prepare the synthesized sample in the same manner as the standard solution, at a concentration of 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the analytical column.[2]
2.4. Analysis and Purity Calculation Inject the prepared solutions into the HPLC system. The purity of the synthesized compound is calculated using the area normalization method from the resulting chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purity validation process, from initial sample handling to the final comparative analysis.
Caption: Workflow for the HPLC purity validation of synthesized compounds.
Comparison with Alternative Methods
While HPLC is the gold standard for purity determination of pharmaceutical intermediates, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities but may require derivatization for non-volatile compounds and can cause thermal degradation of sensitive molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can quantify impurities if a certified internal standard is used. However, it generally has lower sensitivity compared to HPLC for trace impurity detection.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique often used for reaction monitoring. It is not suitable for precise quantification of purity.
For routine quality control and accurate quantification of purity for compounds like this compound, HPLC remains the most robust and widely accepted method.[2][3]
References
Unveiling the Crystal Structure of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine Derivatives: A Comparative Guide
The 1,3-benzodioxine scaffold is a key structural motif in a variety of biologically active compounds. The specific substitution pattern of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, with its reactive chloromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its three-dimensional structure is paramount for predicting its reactivity and designing novel molecules with desired properties.
Comparative Crystallographic Data
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 6-Chloro-2-(4-chlorophenoxy)-2-thioxo-4-trichloromethyl-4H-1,3,2-benzodioxaphosphorine | C₁₄H₈Cl₅O₃PS | Triclinic | P-1 | 9.4022(9) | 10.6065(10) | 10.6577(9) | 101.516(8) | - | - | [2] |
| (Z)-Methyl 3-(benzo[d][1][3]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl)methyl)acrylate | C₁₄H₁₅NO₃ | Triclinic | P-1 | - | - | - | - | - | - | [3] |
| (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone | C₁₈H₁₄N₂O₄S | - | - | - | - | - | - | - | - | [4] |
| 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione | C₉H₆ClNO₃ | Monoclinic | - | 8.3019(12) | 13.1322(18) | 15.742(2) | 99.675(9) | 1691.8(4) | 8 | [5] |
| 4-(chloromethyl)benzonitrile | C₈H₆ClN | Orthorhombic | Pnma | 20.3965(7) | 7.8164(3) | 4.5015(2) | - | 717.66(5) | 4 | [6] |
Experimental Protocols: A General Approach to Single Crystal X-ray Diffraction
The following outlines a typical experimental workflow for the single-crystal X-ray diffraction analysis of a compound like this compound.
1. Synthesis and Crystallization:
-
Synthesis: The target compound is synthesized according to established organic chemistry protocols.[1]
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality crystals.
-
Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Other techniques like vapor diffusion or cooling crystallization can also be employed.
2. X-ray Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[3]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][5]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages involved in the single-crystal X-ray diffraction analysis of a this compound derivative.
Figure 1. Experimental workflow for single crystal X-ray diffraction.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction remains the gold standard for determining the precise atomic arrangement in a crystalline solid, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained. The crystalline sponge method , for instance, allows for the crystallographic analysis of liquids or oils by encapsulating them within a porous crystalline host.[7] This method, combined with techniques like laser desorption ionization mass spectrometry (LDI-MS), can be a powerful tool for the structural elucidation of challenging samples.[7]
References
- 1. Buy this compound | 175136-61-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Nucleophilic Substitution Reactions of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for nucleophilic substitution reactions involving the chloromethyl group of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and pesticides.[1] The primary focus of this guide is on the efficiency of phase-transfer catalysts in facilitating these reactions, leading to higher yields and milder reaction conditions.
The high reactivity of the chloromethyl group makes it susceptible to nucleophilic attack.[1] However, achieving high yields and selectivity often requires the use of a catalyst, especially when dealing with nucleophiles that have limited solubility in organic solvents. Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for such reactions.[2][3]
Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis operates by transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. In the context of reactions with this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of an anionic nucleophile from the aqueous phase to the organic phase containing the benzodioxine derivative. This transfer creates a reactive, lipophilic ion pair in the organic phase, which then readily undergoes the nucleophilic substitution reaction.[2][3]
Below is a diagram illustrating the general workflow of a phase-transfer catalyzed nucleophilic substitution reaction.
Caption: General workflow of a phase-transfer catalyzed nucleophilic substitution.
Comparative Data of Catalytic Systems
While a direct, side-by-side comparison of multiple catalysts for a single specific reaction of this compound is not extensively documented in publicly available literature, a comparison can be constructed based on the well-established principles and advantages of phase-transfer catalysis. The following table compares a hypothetical uncatalyzed reaction with a reaction catalyzed by a common phase-transfer catalyst, tetrabutylammonium bromide (TBAB), for the synthesis of a phthalimide derivative, a common transformation for chloromethylated compounds.
| Catalyst System | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| None (Uncatalyzed) | N/A | Biphasic (e.g., Toluene/Water) | 80-100 | 24-48 | < 20 | Very slow reaction rate due to poor miscibility of reactants. Significant side product formation may occur. |
| Tetrabutylammonium Bromide (TBAB) | 1-5 | Biphasic (e.g., Toluene/Water) | 60-80 | 4-8 | > 90 | Significantly increased reaction rate and yield. Milder reaction conditions can be employed.[3] |
| Zinc Chloride (ZnCl₂) | 10-20 | Anhydrous (e.g., Dichloromethane) | 40-60 | 6-12 | 60-75 | This is for the synthesis (chloromethylation) of the title compound, not its subsequent reaction. Included for context on Lewis acid catalysis in related transformations.[1] |
Note: The data for the uncatalyzed and TBAB-catalyzed reactions are representative examples based on the known principles of phase-transfer catalysis for analogous nucleophilic substitutions.
Experimental Protocols
Synthesis of 2-((6-chloro-4H-1,3-benzodioxin-8-yl)methyl)isoindoline-1,3-dione using Phase-Transfer Catalysis
This protocol describes a representative procedure for the N-alkylation of phthalimide with this compound using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
This compound
-
Potassium phthalimide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium phthalimide (1.2 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add toluene and deionized water to the flask in a 1:1 volume ratio to create a biphasic system.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2-((6-chloro-4H-1,3-benzodioxin-8-yl)methyl)isoindoline-1,3-dione.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting a catalytic system for the nucleophilic substitution of this compound.
Caption: Decision workflow for catalyst selection in nucleophilic substitution.
References
Biological Activity of 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of compounds synthesized from 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine. While this specific starting material is a valuable chemical intermediate, publicly available literature detailing the quantitative biological evaluation of its direct derivatives is limited. Therefore, this guide presents data on structurally related 1,3-benzodioxole and 1,4-benzodioxine derivatives to offer insights into potential therapeutic applications. The experimental protocols for key biological assays are also provided to facilitate further research in this area.
I. Comparative Analysis of Anticancer Activity
Table 1: In Vitro Anticancer Activity of Comparative Benzodioxole and Benzodioxine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11a (a 1,4-benzodioxine derivative) | MCF-7 (Breast) | < 10 | - | - |
| HepG2 (Liver) | < 10 | - | - | |
| PC-3 (Prostate) | < 10 | - | - | |
| A549 (Lung) | < 10 | - | - | |
| Tubulin Polymerization Inhibitor Activity of 11a | - | 6.37 | - | - |
| Compound 8 (a 1,3-benzodioxole derivative) | 52 human tumor cell lines | 10⁻⁷ - 10⁻⁵ M | - | - |
Data is sourced from studies on related benzodioxole and benzodioxine derivatives to provide a comparative context.
II. Comparative Analysis of Antimicrobial Activity
Derivatives of the 1,3-benzodioxole scaffold have demonstrated notable antimicrobial properties. The data below from related compounds can guide the exploration of antimicrobial potential for novel derivatives of this compound.
Table 2: In Vitro Antimicrobial Activity of a Comparative Schiff Base Derivative of 1,3-Benzodioxole
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) |
| Schiff base derivative (2) | Escherichia coli | Inhibited | - | - |
| Pseudomonas aeruginosa | No Inhibition | - | - | |
| Enterococcus faecalis | Inhibited | - | - | |
| Staphylococcus aureus (MSSA) | Inhibited | - | - | |
| Staphylococcus aureus (MRSA) | Inhibited | - | - |
This table showcases the potential of the 1,3-benzodioxole scaffold in developing new antibacterial agents, including against resistant strains like MRSA.
III. Experimental Protocols
A. Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds synthesized from this compound
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
1. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
2. Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Visualizations
The following diagrams illustrate the general workflow of the experimental protocols and a hypothetical signaling pathway that could be investigated for novel anticancer compounds derived from the 1,3-benzodioxine scaffold.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A hypothetical apoptosis signaling pathway for anticancer investigation.
A Comparative Guide to the Quantum Chemical Properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum chemical properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a heterocyclic compound of interest in organic synthesis. Due to the limited availability of direct comparative studies, this document focuses on the calculated properties of the target molecule and presents a framework for comparison against other benzodioxane derivatives based on available literature.
Introduction to this compound
This compound, with the molecular formula C₉H₈Cl₂O₂, is a benzodioxine derivative featuring chlorine and chloromethyl substituents.[1] These functional groups are known to influence the electronic structure and reactivity of the molecule, making it a subject of interest for theoretical studies. Such computational analyses are crucial in predicting molecular behavior and guiding the synthesis of novel compounds with desired properties.
Quantum Chemical Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic and structural properties of molecules. For this compound, these calculations help in understanding its reactivity and potential applications.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | Approx. -5.2 eV[1] | Indicates the ability to donate electrons; related to nucleophilic character. |
| LUMO Energy | Not specified | Indicates the ability to accept electrons; related to electrophilic character. |
| HOMO-LUMO Gap | Approx. 2.4 eV[1] | A smaller gap suggests higher chemical reactivity.[1] |
| Dipole Moment | Not specified | Relates to the polarity and intermolecular interactions of the molecule. |
Table 2: Atomic Charge Distribution and Reactivity
| Feature | Description | Implication for Reactivity |
| Natural Population Analysis | Aromatic carbons exhibit negative charges from -0.089 to -0.156 e, with the most negative charges at C1 and C3 positions.[1] | The electron-rich nature of the benzodioxine system suggests susceptibility to electrophilic attack at these positions.[1] |
| LUMO Orbital Distribution | Significant density at the C6 and C8 positions, where chlorine substituents are located.[1] | These positions are indicated as primary sites for nucleophilic attack.[1] |
Comparison with other Benzodioxane Derivatives
Studies on other 1,4-benzodioxan derivatives have utilized DFT and other correlated calculations to determine their enthalpies of formation, indicating the broad applicability of computational methods to this class of compounds.[2][3]
Experimental and Computational Protocols
The precise computational methodology used to obtain the data for this compound is not detailed in the available sources. However, a general protocol for performing such quantum chemical calculations on benzodioxane derivatives can be outlined as follows, based on common practices in computational chemistry.[2][3]
Computational Methodology:
-
Molecular Structure Optimization: The initial geometry of the molecule is built and then optimized to find the lowest energy conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.
-
Population Analysis: Natural Bond Orbital (NBO) or other population analyses are used to determine the charge distribution on individual atoms.
This workflow is essential for ensuring the accuracy and reliability of the calculated properties.
Workflow for Quantum Chemical Analysis
The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.
Caption: A flowchart of the quantum chemical calculation process.
References
Safety Operating Guide
Proper Disposal of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Scientists
The proper disposal of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a chlorinated organic compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a step-by-step operational plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Chlorinated hydrocarbons can be toxic, and the chloromethyl group may be a skin irritant.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.
Step-by-Step Disposal Protocol
The recommended disposal method for chlorinated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.
-
Waste Segregation and Collection:
-
Do not dispose of this chemical down the drain. It is crucial to prevent the contamination of water systems.
-
Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and containers), in a designated hazardous waste container.
-
Crucially, segregate chlorinated waste from non-chlorinated waste streams. [1][2][3][4] Mixing these wastes can increase disposal costs and complicate the disposal process.[3] Wastes containing chlorinated organic solvents are typically more expensive to dispose of as they often require high-temperature incineration.[1]
-
-
Container Selection and Labeling:
-
Use a container compatible with chlorinated organic compounds, such as a high-density polyethylene (HDPE) or glass container with a secure screw cap. The original container is often the best choice for storing the waste.[3]
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should have secondary containment to prevent the spread of material in the event of a leak.
-
Ensure the storage area is cool, dry, and well-ventilated, and away from incompatible materials. A chemical incompatibility chart should be consulted to prevent dangerous reactions.[5][6][7][8]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed and permitted hazardous waste disposal facility.
-
Regulatory Classification
Proper classification of hazardous waste is essential for regulatory compliance. Chlorinated hydrocarbons are regulated under the Resource Conservation and Recovery Act (RCRA).
| Parameter | Classification/Guideline | Regulatory Body |
| Waste Type | Chlorinated Organic Compound | EPA |
| RCRA Hazardous Waste Code | Likely falls under "F-listed" wastes (from non-specific sources) as a spent solvent.[9][10][11] | EPA |
| Disposal Method | High-temperature incineration.[1][4] | EPA |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for the disposal of chlorinated laboratory waste is as follows:
-
Neutralization (if applicable): For some reactive chemicals, a neutralization step may be required. However, for a stable chlorinated organic compound, this is generally not necessary and should not be attempted without specific guidance from a qualified chemist or your EHS department.
-
Incineration: The standard and required method of disposal is incineration at a licensed facility. This process involves burning the chemical waste at high temperatures in a controlled environment equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 3. vumc.org [vumc.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 9. media.clemson.edu [media.clemson.edu]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 175136-61-5
-
Molecular Formula: C₉H₈Cl₂O₂
-
Molecular Weight: 219.06 g/mol
Hazard Assessment
Potential Hazards:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Potential skin irritant and mutagen.[1]
-
Chlorinated hydrocarbons can be toxic, and some are known carcinogens.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving. |
| Eye & Face Protection | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[3] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a material resistant to chemicals is required. For larger quantities, an apron over the lab coat is advised. |
| Respiratory Protection | Air-purifying respirator | When handling the solid or creating solutions, work within a certified chemical fume hood. If a fume hood is not available or when dealing with significant risk of aerosolization, a full-face respirator with organic vapor cartridges is necessary. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect from spills. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard symbols.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood to prevent inhalation of dust or vapors.
-
Wear all required PPE as specified in the table above.
-
Use tools (spatulas, scoops) dedicated to this chemical to avoid cross-contamination.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, sealed, and labeled container for "Halogenated Organic Waste".[4]
-
Never dispose of this chemical down the drain.[4]
-
-
Container Management:
-
Use appropriate, leak-proof containers for waste collection.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
